ODQ
描述
属性
IUPAC Name |
[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c13-9-12-7-4-2-1-3-6(7)10-5-8(12)11-14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMHWZHOZLVYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NOC(=O)N23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036796 | |
| Record name | 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41443-28-1 | |
| Record name | 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41443-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041443281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-(1,2,4)OXADIAZOLO-(4,3,A)QUINOXALIN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57V2NMV38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ODQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a cornerstone pharmacological tool for investigating the nitric oxide (NO) signaling pathway. Its utility stems from its function as a potent and highly selective inhibitor of soluble guanylate cyclase (sGC), the primary intracellular receptor for NO.[3][4] By preventing the synthesis of the second messenger cyclic guanosine monophosphate (cGMP), this compound allows researchers to dissect the cGMP-dependent effects of NO from its cGMP-independent actions.[1][5] This guide provides a detailed examination of the molecular mechanism of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved biochemical pathways.
The Nitric Oxide-Soluble Guanylate Cyclase (NO-sGC-cGMP) Signaling Pathway
The canonical NO-sGC-cGMP pathway is a critical signaling cascade in numerous physiological processes, including vasodilation, neurotransmission, and platelet aggregation.[6][7] The pathway is initiated by the synthesis of NO from L-arginine by NO synthases (NOS).[8] Being a small, lipophilic gas, NO rapidly diffuses across cell membranes to activate its intracellular target, sGC.[9]
Soluble guanylate cyclase is a heterodimeric enzyme containing a prosthetic heme group.[9] In its basal state, the heme iron is in the ferrous (Fe²⁺) form.[10][11] The binding of NO to this ferrous heme induces a conformational change in the enzyme, activating its catalytic domain.[7] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which in turn activates downstream effectors like protein kinase G (PKG) to elicit a physiological response.
Core Mechanism of Action of this compound
The inhibitory action of this compound is directed at the heme prosthetic group of sGC. This compound oxidizes the central iron atom of the heme from its native ferrous (Fe²⁺) state to the ferric (Fe³⁺) state.[2][10][11] This oxidation is the lynchpin of its inhibitory mechanism. The ferric (Fe³⁺) form of sGC has a significantly reduced affinity for NO, preventing the activation of the enzyme.[2] Consequently, the NO-stimulated conversion of GTP to cGMP is blocked.[10][11]
It is crucial to note that this compound does not affect the basal, NO-unstimulated activity of sGC.[10][11] Its action is specific to the NO-activated state. Spectroscopic analysis confirms this mechanism, showing a characteristic shift in the Soret peak of the sGC heme from approximately 431 nm (ferrous) to 392-393 nm (ferric) upon treatment with this compound.[10][12]
Kinetics and Reversibility
The inhibition of sGC by this compound is both concentration- and time-dependent.[2][12] In studies using the purified enzyme, the inhibition is effectively irreversible, as there are no cellular mechanisms to reduce the ferric heme back to its ferrous state.[12] However, within intact cells, the inhibition by this compound can be reversible.[2] This is attributed to the presence of endogenous reducing agents that can restore the ferrous state of the sGC heme over time. In cerebellar cells, for instance, recovery from this compound-induced inhibition occurs with a half-time of approximately 5 minutes.[2]
| Parameter | Value | Source |
| Second-Order Rate Constant (k_ox) | 8.5 x 10³ M⁻¹s⁻¹ | [10][11][13] |
| Inhibition Half-Time (Purified sGC, 0.3 µM this compound) | ~3 minutes | [12] |
| Recovery Half-Time (Cerebellar Cells) | ~5 minutes | [2] |
Quantitative Data on this compound Inhibition
This compound potently inhibits NO-stimulated cGMP production across various biological preparations. The concentration required for 50% inhibition (IC₅₀) is typically in the nanomolar range.
Table 1: IC₅₀ Values for this compound Inhibition
| Preparation | Stimulus | IC₅₀ | Source |
| Purified Bovine Lung sGC | Nitric Oxide (NO) | ~10 nM | [5] |
| Rat Cerebellum Slices | Glutamate Receptor Agonists | ~30 nM | [4] |
| Human Platelets | S-nitroso-DL-penicillamine (SNAP) | 10-60 nM | [5] |
| Rat Aortic Smooth Muscle | S-nitroso-DL-penicillamine (SNAP) | <10 nM | [5] |
Table 2: Effect of this compound on cGMP Concentrations
| Preparation | Basal cGMP | + SNAP (1 µM) | + SNAP (1 µM) & this compound (1 µM) |
| Human Platelets (pmol/10⁸ platelets) | 0.14 ± 0.06 | 5.7 ± 1.3 | 0.16 ± 0.13 |
| Source:[1] |
Values are presented as mean ± SEM.
Experimental Protocols
1. sGC Activity Assay using Purified Enzyme or Cell Lysate
This protocol measures the catalytic activity of sGC by quantifying the amount of cGMP produced from GTP.
-
Preparation : Purified sGC or a cytosolic extract from cells/tissues is prepared and kept on ice.
-
Assay Buffer (Final Concentrations) : 25 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM GTP, 3 mM isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor), and an NO donor such as 100 µM sodium nitroprusside (SNP) for stimulation.[1]
-
Inhibition : Parallel reactions are set up containing varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO). Pre-incubation with this compound for 10-20 minutes at 37°C is recommended to allow for time-dependent inhibition.[1]
-
Reaction Initiation : The reaction is started by adding the sGC enzyme preparation to the pre-warmed assay buffer.
-
Incubation : The reaction mixture is incubated at 37°C for a defined period (e.g., 10 minutes).
-
Termination : The reaction is stopped by adding ice-cold acid (e.g., 20% perchloric acid) and rapid freezing.[1]
-
Quantification : cGMP levels in the samples are quantified using a commercial Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit.
2. Spectroscopic Analysis of sGC Heme Oxidation
This method provides direct evidence of the change in the heme iron's oxidation state.
-
Instrumentation : A dual-beam UV-visible spectrophotometer.
-
Sample Preparation : Purified sGC (in a suitable buffer like Tris-HCl) is placed in a cuvette.
-
Baseline Spectrum : A baseline absorbance spectrum is recorded, focusing on the Soret region (typically 350-450 nm). The ferrous sGC should exhibit a peak at ~431 nm.[10][11]
-
This compound Addition : A concentrated solution of this compound is added to the cuvette to achieve the desired final concentration.
-
Spectral Scanning : The spectrum is scanned immediately after adding this compound and then at subsequent time points.
-
Observation : A time-dependent decrease in the 431 nm peak and a corresponding increase in a new peak at ~393 nm will be observed, indicating the oxidation of the Fe²⁺ heme to the Fe³⁺ state.[12]
Selectivity and Limitations
While this compound is widely regarded as a selective inhibitor of sGC, it is not absolutely specific. At higher concentrations, or in certain contexts, this compound has been shown to interact with other heme-containing proteins. For example, some studies have reported that this compound can inhibit NOS activity and interfere with cytochrome P-450 enzymes involved in the bioactivation of certain NO donors like glyceryl trinitrate.[14] It can also oxidize the heme in hemoglobin.[10][13] Therefore, it is essential for researchers to use the lowest effective concentration of this compound and to consider potential off-target effects when interpreting results.
Conclusion
This compound is an invaluable chemical probe for elucidating the role of the NO-sGC-cGMP signaling pathway. Its mechanism of action is well-characterized and centers on the oxidation of the sGC prosthetic heme group from the NO-receptive ferrous (Fe²⁺) state to the NO-insensitive ferric (Fe³⁺) state. This action potently and selectively blocks NO-stimulated cGMP synthesis, providing a clear method for differentiating cGMP-dependent from cGMP-independent signaling events. A thorough understanding of its mechanism, kinetics, and potential limitations is critical for its proper application and the accurate interpretation of experimental data in both basic research and drug development.
References
- 1. ucm.es [ucm.es]
- 2. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one as a heme-site inhibitor of nitric oxide-sensitive guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchwith.montclair.edu [researchwith.montclair.edu]
- 14. The soluble guanylyl cyclase inhibitor 1H-[1,2,4]oxadiazolo[4,3,-a] quinoxalin-1-one is a nonselective heme protein inhibitor of nitric oxide synthase and other cytochrome P-450 enzymes involved in nitric oxide donor bioactivation [pubmed.ncbi.nlm.nih.gov]
ODQ as a Soluble Guanylyl Cyclase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (this compound) is a potent and highly selective inhibitor of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO). By preventing the synthesis of cyclic guanosine monophosphate (cGMP), this compound has become an indispensable tool for elucidating the physiological and pathophysiological roles of the NO/cGMP signaling pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and potential off-target effects.
Introduction
The nitric oxide (NO) signaling pathway plays a crucial role in a myriad of physiological processes, including vasodilation, neurotransmission, and platelet aggregation. The downstream effects of NO are largely mediated by its binding to the heme prosthetic group of soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). To investigate the specific contributions of this pathway, researchers rely on selective inhibitors of its key components. This compound has emerged as the gold-standard inhibitor of sGC, offering potent and selective blockade of NO-induced cGMP production.[4][5]
Mechanism of Action
This compound exerts its inhibitory effect through the oxidation of the ferrous (Fe2+) heme iron within the sGC β1 subunit to the ferric (Fe3+) state.[1][2] This oxidation prevents the binding of NO to the heme group, thereby inhibiting the activation of sGC and subsequent cGMP synthesis.[6] While the inhibition is considered irreversible for the purified enzyme, in cellular environments, the presence of reducing agents can lead to a reversible inhibition, with recovery observed over time.[1] The inhibition by this compound is non-competitive with respect to the substrate, GTP.[7]
Below is a diagram illustrating the NO-sGC-cGMP signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound has been characterized in various experimental systems. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, highlighting its high affinity for sGC.
| Parameter | Value | System | Stimulator | Reference |
| IC50 | ~100 nM | Rat cerebellar cells | 1 µM DEA/NO | [1] |
| IC50 | 10-60 nM | Human platelets | S-nitroso-DL-penicillamine | [7] |
| IC50 | <10 nM | Rat vascular smooth muscle | S-nitroso-DL-penicillamine | [7] |
| IC50 | ~10 nM | Cytosolic extract of sGC from rat aortic smooth muscle | Sodium nitroprusside | [7] |
| IC50 | 20 nM | Nitric oxide-sensitive guanylyl cyclase | Not specified | [8] |
| Kinetics | Second-order rate constant: 8.5 x 10³ M⁻¹s⁻¹ | Purified sGC | - | [2][3][4] |
| Recovery | t½ ≈ 5 min | Rat cerebellar cells | - | [1] |
Table 1: Quantitative inhibitory parameters of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Solubility: 25 mg/mL in DMSO.[8]
-
Storage: Aliquot the stock solution and store at -20°C for up to 6 months.[8] Avoid repeated freeze-thaw cycles.
In Vitro sGC Activity Assay
This assay measures the production of cGMP by purified sGC or cytosolic extracts in the presence and absence of this compound.
Materials:
-
Purified sGC or cytosolic extract containing sGC
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 1 mM GTP)
-
NO donor (e.g., DEA/NO, sodium nitroprusside)
-
This compound
-
Reaction termination solution (e.g., trichloroacetic acid or perchloric acid)
-
cGMP detection kit (e.g., ELISA or RIA)
Protocol:
-
Prepare the reaction mixture containing assay buffer and the sGC preparation.
-
Pre-incubate the reaction mixture with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the reaction by adding the NO donor.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by adding the termination solution.
-
Centrifuge the samples to pellet precipitated proteins.
-
Measure the cGMP concentration in the supernatant using a cGMP detection kit according to the manufacturer's instructions.
The following diagram illustrates a general workflow for an in vitro sGC activity assay.
Cellular cGMP Measurement Assay
This assay quantifies intracellular cGMP levels in response to NO donors in the presence or absence of this compound.
Materials:
-
Cultured cells
-
Cell culture medium
-
NO donor
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
cGMP detection kit
Protocol:
-
Plate cells in multi-well plates and grow to desired confluency.
-
Wash cells with a suitable buffer (e.g., PBS or Krebs-Henseleit).
-
Pre-incubate cells with this compound or vehicle in the presence of a PDE inhibitor for a specified time (e.g., 10-30 minutes).
-
Stimulate cells with an NO donor for a defined period.
-
Terminate the reaction by removing the medium and adding cell lysis buffer.
-
Collect the cell lysates.
-
Measure the cGMP concentration in the lysates using a cGMP detection kit.
Aortic Ring Vasodilation Assay
This ex vivo assay assesses the effect of this compound on NO-mediated vasodilation in isolated aortic rings.
Materials:
-
Isolated thoracic aorta
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Vasoconstrictor (e.g., phenylephrine, U46619)
-
NO donor or endothelium-dependent vasodilator (e.g., acetylcholine)
-
This compound
-
Organ bath system with force transducers
Protocol:
-
Isolate the thoracic aorta and cut into rings of 2-3 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂ at 37°C.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g).
-
Pre-contract the aortic rings with a vasoconstrictor to a stable submaximal tension.
-
Once a stable contraction is achieved, pre-incubate the rings with this compound or vehicle for a specified time (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve to an NO donor or an endothelium-dependent vasodilator.
-
Record the changes in isometric tension to assess the degree of vasodilation.
Selectivity and Off-Target Effects
This compound is highly selective for sGC and does not significantly inhibit particulate guanylyl cyclases or adenylyl cyclase.[5] It also does not directly scavenge NO or inhibit NO synthase (NOS) activity.[7] However, at higher concentrations (in the micromolar range), this compound has been reported to inhibit other heme-containing proteins, such as cytochrome P450 enzymes.[9] Therefore, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls to ensure that the observed effects are specifically due to sGC inhibition.
The logical relationship of this compound's selectivity is depicted in the diagram below.
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the NO/cGMP signaling pathway. Its well-characterized mechanism of action and high potency make it an essential reagent for researchers in various fields. By carefully considering the experimental conditions and potential off-target effects, scientists can confidently employ this compound to dissect the intricate roles of sGC and cGMP in health and disease.
References
- 1. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchwith.montclair.edu [researchwith.montclair.edu]
- 5. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one as a heme-site inhibitor of nitric oxide-sensitive guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucm.es [ucm.es]
- 8. This compound [sigmaaldrich.com]
- 9. Lack of effect of this compound does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
full name of ODQ chemical compound
An In-depth Technical Guide to 1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one, commonly known as this compound, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO).[1][2][4][5] Its ability to block the NO/sGC/cGMP signaling pathway has made it an invaluable tool in elucidating the physiological and pathophysiological roles of this cascade. This document provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, a detailed experimental protocol for its use, and a visualization of its place in the relevant signaling pathway.
Mechanism of Action
This compound exerts its inhibitory effect on soluble guanylyl cyclase through the oxidation of the enzyme's prosthetic heme group.[6] The iron atom within the heme of sGC is typically in the ferrous (Fe2+) state, which is essential for the binding of nitric oxide. Upon binding, NO activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This compound irreversibly oxidizes this heme iron to the ferric (Fe3+) state.[1][6] This oxidation prevents NO from binding to and activating sGC, thereby inhibiting the production of cGMP.[1][6] While the inhibition is considered irreversible for the purified enzyme, in cellular environments, the inhibition by this compound can be reversed over time.[1]
Signaling Pathway
The canonical pathway involving this compound is the nitric oxide signaling cascade. Under normal physiological conditions, nitric oxide produced by nitric oxide synthase (NOS) diffuses into target cells and binds to the heme moiety of soluble guanylyl cyclase. This binding activates sGC, which in turn catalyzes the formation of cGMP from GTP. cGMP then acts as a second messenger, activating downstream targets such as protein kinase G (PKG) to elicit a variety of cellular responses, including smooth muscle relaxation, neurotransmission, and platelet inhibition. This compound acts as a direct inhibitor of sGC, effectively blocking all downstream effects of NO-mediated sGC activation.
Caption: The NO/sGC/cGMP signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes key quantitative parameters for this compound based on published literature. These values can vary depending on the specific experimental conditions, cell type, and tissue used.
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 10-60 nM | Human Platelets | [4] |
| IC₅₀ | <10 nM | Rat Vascular Smooth Muscle | [4] |
| IC₅₀ | ~100 nM | Rat Cerebellar Cells | [1] |
| IC₅₀ | ~20 nM | Nitric Oxide sensitive Guanylyl Cyclase | [7] |
| Second-order rate constant of sGC heme oxidation | 8.5 x 10³ M⁻¹s⁻¹ | Purified sGC | [8] |
Experimental Protocols
Inhibition of sGC in Cultured Cells
This protocol provides a general framework for assessing the inhibitory effect of this compound on NO-induced cGMP production in a cell-based assay.
Materials:
-
Cultured cells known to express soluble guanylyl cyclase
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one)
-
A nitric oxide donor (e.g., S-nitroso-N-acetyl-penicillamine (SNAP) or diethylamine NONOate (DEA/NO))
-
Cell lysis buffer
-
cGMP immunoassay kit
Procedure:
-
Cell Seeding: Plate cells in appropriate multi-well plates and grow to the desired confluency.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
Prepare a stock solution of the chosen NO donor.
-
-
Pre-incubation with this compound:
-
Wash the cells with PBS or serum-free medium.
-
Add medium containing the desired concentration of this compound (a typical starting concentration range is 1-10 µM) or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the cells for a sufficient period to allow for this compound to exert its inhibitory effect (e.g., 10-30 minutes at 37°C).[1][4]
-
-
Stimulation with NO Donor:
-
Following the pre-incubation period, add the NO donor to the wells to stimulate cGMP production. The final concentration of the NO donor should be determined based on previous optimization experiments.
-
Incubate for a short period (e.g., 2-10 minutes at 37°C).
-
-
Cell Lysis and cGMP Measurement:
-
Terminate the reaction by removing the medium and adding cell lysis buffer.
-
Collect the cell lysates.
-
Measure the cGMP concentration in the lysates using a commercially available cGMP immunoassay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize cGMP concentrations to protein content for each sample.
-
Compare the cGMP levels in cells treated with the NO donor alone to those pre-treated with this compound to determine the extent of inhibition.
-
Concluding Remarks
This compound remains a cornerstone pharmacological tool for the investigation of the nitric oxide signaling pathway. Its high potency and selectivity for soluble guanylyl cyclase allow for the precise dissection of cGMP-dependent and -independent effects of nitric oxide in a multitude of biological systems. Researchers and drug development professionals can leverage the information provided in this guide to design and execute robust experiments aimed at understanding and modulating this critical signaling cascade.
References
- 1. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The soluble guanylyl cyclase inhibitor this compound, 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one, dose-dependently reduces the threshold for isoflurane anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucm.es [ucm.es]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. agscientific.com [agscientific.com]
- 8. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of ODQ: A Technical Guide to a Seminal sGC Inhibitor
Introduction
1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a cornerstone pharmacological tool in the study of the nitric oxide (NO) signaling pathway. Its discovery as a potent and selective inhibitor of soluble guanylate cyclase (sGC) has been instrumental in elucidating the physiological and pathophysiological roles of the NO-sGC-cGMP cascade. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental methodologies associated with this compound for researchers, scientists, and drug development professionals.
Discovery and Historical Development
The story of this compound begins with the growing understanding of nitric oxide as a crucial signaling molecule. By the early 1990s, it was established that NO activates sGC, leading to the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in numerous physiological processes, including vasodilation and neurotransmission. However, the lack of a selective sGC inhibitor made it challenging to definitively attribute the effects of NO to the activation of this enzyme.
In 1995, a pivotal paper by Garthwaite and colleagues titled "Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one" was published in Molecular Pharmacology.[2] This study identified this compound as a compound that could potently and selectively block the NO-stimulated activity of sGC. The researchers demonstrated that in incubated slices of cerebellum, this compound reversibly inhibited the NO-dependent cGMP response to glutamate receptor agonists with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[2] Crucially, they showed that this compound did not affect NO synthase activity, nor did it chemically inactivate NO, highlighting its specificity for the NO receptor, sGC.[2]
Subsequent research further solidified this compound's role as an indispensable experimental tool. Studies in the late 1990s and early 2000s delved into its mechanism of action, revealing that this compound's inhibitory effect stems from its ability to oxidize the prosthetic heme group of sGC.[1] Specifically, this compound converts the ferrous (Fe2+) iron of the heme to the ferric (Fe3+) state.[1] This oxidized form of sGC has a greatly reduced affinity for NO, thereby preventing enzyme activation.[1] This mechanism explained the observed non-competitive nature of the inhibition with respect to GTP, the substrate for sGC.
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
The canonical NO-sGC-cGMP signaling pathway is a fundamental mechanism for cellular communication. It is initiated by the production of NO by nitric oxide synthases (NOS). Being a small, lipophilic molecule, NO readily diffuses across cell membranes to its primary intracellular receptor, sGC.
sGC is a heterodimeric enzyme consisting of an α and a β subunit. The β subunit contains a heme prosthetic group which, in its reduced ferrous (Fe2+) state, serves as the binding site for NO. The binding of NO to the heme iron induces a conformational change in sGC, leading to a several hundred-fold increase in its catalytic activity. The activated sGC then converts guanosine triphosphate (GTP) to cGMP.
cGMP, in turn, acts as a second messenger, activating downstream targets such as cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and phosphodiesterases (PDEs) that regulate cGMP levels. These downstream effectors mediate a wide range of physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal signaling.
This compound intervenes in this pathway at the level of sGC activation. By oxidizing the heme iron to the ferric (Fe3+) state, this compound renders sGC insensitive to NO. This effectively uncouples NO production from cGMP synthesis, allowing researchers to investigate which physiological effects of NO are specifically mediated through the sGC-cGMP pathway.
References
- 1. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Failure of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (this compound) to inhibit soluble guanylyl cyclase in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ODQ in Elucidating cGMP-Mediated Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway stands as a critical regulator of a vast array of physiological processes, from vasodilation and neurotransmission to platelet aggregation and immune responses. A key enzyme in this pathway is soluble guanylate cyclase (sGC), which, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. To dissect the precise roles of cGMP in these events, researchers rely on selective pharmacological tools. Among the most potent and widely used is 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a selective inhibitor of sGC. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in experimental biology, and its significance in understanding cGMP-mediated physiological and pathophysiological effects.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of sGC.[2][4] Its inhibitory action is not directed at the catalytic domain of the enzyme but rather at its heme prosthetic group, which is essential for NO sensing.[1][5] The iron atom within the sGC heme is typically in the ferrous (Fe2+) state, allowing it to bind NO and trigger a conformational change that activates the enzyme.[1][6] this compound functions by oxidizing this heme iron from the ferrous (Fe2+) to the ferric (Fe3+) state.[1][5] This oxidation prevents NO from binding to the heme group, thereby locking sGC in an inactive conformation and potently inhibiting NO-stimulated cGMP production.[5][7] This mechanism of action makes this compound a powerful tool for investigating physiological processes specifically mediated by the NO-sGC-cGMP signaling cascade. While generally considered selective for sGC, some studies suggest that at higher concentrations, this compound may exhibit off-target effects on other heme-containing proteins, such as nitric oxide synthase and cytochrome P450 enzymes.[8][9]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been characterized across various experimental systems. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.
| Experimental System | Agonist/Stimulus | This compound IC50 | Reference |
| Human Platelets | S-nitroso-DL-penicillamine (SNAP) | 10-60 nM | [10] |
| Rat Vascular Smooth Muscle | S-nitroso-DL-penicillamine (SNAP) | <10 nM | [10] |
| Rat Aortic Smooth Muscle Cytosol | Sodium Nitroprusside (SNP) | ~10 nM | [11] |
| Rat Cerebellum Slices | Glutamate Receptor Agonists | ~10 nM | [12] |
| Purified Bovine Lung sGC | NO Donors | 0.2-0.7 µM | [8] |
Experimental Protocols
The utility of this compound as a research tool is underscored by its application in a wide range of experimental protocols designed to probe the functional consequences of sGC inhibition.
In Vitro Smooth Muscle Relaxation Assay (Aortic Rings)
This protocol is used to assess the role of the sGC-cGMP pathway in vasodilation.
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat, mouse).
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2/5% CO2.
-
Phenylephrine (or other vasoconstrictor).
-
Nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP) or an endothelium-dependent vasodilator (e.g., acetylcholine).
-
This compound.
-
Organ bath system with force transducers.
Procedure:
-
Isolate the thoracic aorta and carefully remove adherent connective tissue.
-
Cut the aorta into rings of approximately 2-4 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O2/5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1-2 grams for at least 60 minutes.
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine to induce a stable contraction.
-
Once a stable plateau is reached, add the vasodilator (NO donor or acetylcholine) in a cumulative concentration-response manner to elicit relaxation.
-
After washing out the vasodilator and allowing the tissue to return to baseline, incubate a separate set of aortic rings with this compound (typically 1-10 µM) for 20-30 minutes.
-
Repeat the pre-contraction with phenylephrine.
-
Again, add the vasodilator in a cumulative concentration-response manner and record the relaxation.
-
Compare the concentration-response curves in the presence and absence of this compound to determine the extent of sGC-cGMP-mediated relaxation.
Platelet Aggregation Assay
This protocol investigates the involvement of the sGC-cGMP pathway in modulating platelet function.
Materials:
-
Freshly drawn whole blood from a healthy donor, anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., collagen, ADP).
-
NO donor (e.g., SNAP).
-
This compound.
-
Platelet aggregometer.
Procedure:
-
Prepare PRP and PPP by differential centrifugation of whole blood.
-
Adjust the platelet count in the PRP if necessary.
-
Place a sample of PRP in the aggregometer cuvette and establish a baseline light transmission.
-
To study the inhibitory effect of the NO-cGMP pathway, pre-incubate the PRP with an NO donor for a defined period.
-
Add a platelet agonist to induce aggregation and record the change in light transmission over time.
-
To investigate the role of sGC, pre-incubate a separate PRP sample with this compound (typically 0.1-1 µM) for 10-20 minutes before adding the NO donor and then the agonist.[3]
-
Compare the aggregation curves to determine if this compound reverses the anti-aggregatory effect of the NO donor.
Measurement of cGMP Levels
This protocol directly quantifies the product of sGC activity to confirm the inhibitory effect of this compound.
Materials:
-
Cell culture or tissue homogenates.
-
Stimulating agent (e.g., NO donor).
-
This compound.
-
Lysis buffer.
-
cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit.
Procedure:
-
Culture cells to the desired confluency or prepare tissue homogenates.
-
Pre-incubate the cells or homogenates with this compound at the desired concentration for a specified time (e.g., 20-30 minutes).
-
Stimulate the cells or homogenates with an NO donor for a short period (e.g., 1-5 minutes) to activate sGC.
-
Terminate the reaction by adding a lysis buffer provided in the cGMP assay kit.
-
Process the samples according to the manufacturer's instructions for the EIA or RIA kit.
-
Measure the cGMP concentration and compare the levels in control, NO donor-stimulated, and this compound-treated plus NO donor-stimulated samples.
In Vivo Administration
This compound can be administered in vivo to study the systemic or organ-specific roles of the sGC-cGMP pathway.
Animal Model: Rat or mouse.
Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
Dosage: Dosages can vary depending on the animal model and the specific research question. For example, in rats, doses ranging from 2 mg/kg to 500 mg/kg (i.p.) have been used.[1][4]
Procedure:
-
Dissolve this compound in a suitable vehicle (e.g., saline, DMSO).
-
Administer the this compound solution to the animal via the chosen route.
-
The timing of administration relative to the experimental intervention is crucial and should be determined based on the pharmacokinetics of this compound and the experimental design. For instance, a 30-minute pre-treatment is common for acute studies.[4]
-
Perform the experimental procedure (e.g., induction of a disease model, behavioral testing).
-
Collect relevant physiological or biochemical data to assess the effect of sGC inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experiments is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's role.
Caption: The Nitric Oxide (NO)-cGMP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on vasodilation in isolated aortic rings.
Conclusion
This compound has proven to be an indispensable pharmacological tool for investigating the multifaceted roles of the NO-sGC-cGMP signaling pathway. Its high potency and selectivity for sGC allow for the precise dissection of cGMP-dependent effects in a wide variety of experimental models. By inhibiting the production of cGMP, this compound enables researchers to delineate the specific contributions of this second messenger to complex physiological and pathophysiological processes. A thorough understanding of its mechanism of action and appropriate application in well-designed experiments, as outlined in this guide, will continue to advance our knowledge of cGMP-mediated signaling and aid in the development of novel therapeutic strategies targeting this crucial pathway. However, researchers should remain mindful of potential off-target effects at higher concentrations and consider appropriate control experiments to ensure the specificity of their findings.
References
- 1. The selective guanylate cyclase inhibitor this compound reduces multiple organ injury in rodent models of Gram-positive and Gram-negative shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucm.es [ucm.es]
- 4. The soluble guanylyl cyclase inhibitor this compound, 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one, dose-dependently reduces the threshold for isoflurane anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relaxation to authentic nitric oxide and SIN-1 in rat isolated mesenteric arteries: variable role for smooth muscle hyperpolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide and nitroxyl ion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Properties of ODQ: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one (this compound) is a cornerstone pharmacological tool for investigating the nitric oxide (NO) signaling pathway. Its high potency and selectivity as an inhibitor of soluble guanylate cyclase (sGC), the primary receptor for NO, have made it an indispensable molecule in cellular biology, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its mechanism of action, quantitative parameters, and detailed experimental considerations.
Core Mechanism of Action: Inhibition of Soluble Guanylate Cyclase
This compound exerts its inhibitory effect on sGC through a well-characterized mechanism involving the enzyme's prosthetic heme group. Nitric oxide activates sGC by binding to the ferrous (Fe²⁺) iron of this heme moiety, inducing a conformational change that stimulates the synthesis of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).
This compound functions as a potent and selective inhibitor by targeting this very heme group. The primary mechanism of this compound action is the oxidation of the ferrous (Fe²⁺) heme iron to the ferric (Fe³⁺) state.[1][3][4][5] This oxidation prevents the binding of nitric oxide to the heme, thereby abolishing NO-stimulated sGC activity.[1][3][4] The inhibition by this compound is considered irreversible in the absence of reducing agents.[1] While it potently blocks NO-stimulated cGMP production, this compound does not affect the basal activity of sGC.[3][4]
Quantitative Biochemical Data
The following tables summarize key quantitative data related to the biochemical properties of this compound, providing a comparative overview for experimental design.
| Parameter | Value | Cell/Tissue Type | Comments | Reference |
| IC₅₀ | ~10-60 nM | Human platelets | Inhibition of cGMP elevation induced by S-nitroso-DL-penicillamine (SNAP) | [2][6] |
| <10 nM | Rat vascular smooth muscle | Inhibition of cGMP elevation induced by SNAP | [6] | |
| ~10 nM | Cytosolic extract of rat aortic smooth muscle | Inhibition of sGC activity | [2][6] | |
| ~20 nM | Not specified | General potent and selective inhibitor of NO-sensitive guanylyl cyclase | [7] | |
| ~100 nM | Cerebellar cells | Inhibition of cGMP accumulation evoked by 1 µM DEA/NO | [1] | |
| Inhibition Type | Mixed (partially competitive, partially non-competitive) | Cerebellar cells | Increased the EC₅₀ of DEA/NO for sGC activation | [1] |
| Non-competitive with respect to GTP | Rat vascular smooth muscle cytosolic extract | Vmax was reduced while Km remained unaltered | [2] | |
| Rate of Heme Oxidation | Second-order rate constant of 8.5 x 10³ M⁻¹s⁻¹ | Purified sGC | Demonstrates a rapid oxidation of the sGC heme | [3][4] |
Signaling Pathway Visualization
The following diagram illustrates the canonical nitric oxide (NO) signaling pathway and the specific point of inhibition by this compound.
Caption: The NO-sGC-cGMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While specific protocols can vary between laboratories, the following sections provide a generalized yet detailed methodology for common experiments involving this compound.
Measurement of sGC Activity in Cell Lysates
This protocol outlines the steps to measure the effect of this compound on sGC activity in a cytosolic fraction of cells or tissues.
Caption: A typical experimental workflow for an sGC activity assay using this compound.
Detailed Methodology:
-
Preparation of Cytosolic Extract:
-
Homogenize fresh or frozen tissue (e.g., rat aorta) or cultured cells in an appropriate ice-cold lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytosolic fraction including sGC. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
sGC Activity Assay:
-
Prepare an assay buffer (e.g., 25 mM Tris-HCl, pH 7.4) containing:
-
GTP (substrate, e.g., 10 µM - 5 mM)
-
MgCl₂ (cofactor, e.g., 5 mM)
-
A phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) (e.g., 3 mM) to prevent cGMP degradation.
-
An NO donor such as sodium nitroprusside (SNP) (e.g., 100 µM) to stimulate sGC activity.
-
-
In separate tubes, pre-incubate the assay buffer with either vehicle (e.g., DMSO) or varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding a small volume of the cytosolic extract to the pre-warmed assay mixture.
-
Incubate the reaction at 37°C for a fixed period (e.g., 1, 3, or 10 minutes).
-
Terminate the reaction by adding a small volume of cold 20% perchloric acid and immediately freezing the samples in liquid nitrogen.[2]
-
Thaw the samples and centrifuge to pellet the precipitated protein.
-
Neutralize the supernatant containing the generated cGMP.
-
Quantify the cGMP concentration using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Calculate the sGC activity (e.g., in pmol cGMP/mg protein/min) and determine the inhibitory effect of this compound.
-
Measurement of cGMP Levels in Intact Cells
This protocol describes how to assess the impact of this compound on NO-stimulated cGMP accumulation in cultured cells.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., human platelets, cerebellar cells, or vascular smooth muscle cells) at an appropriate density in multi-well plates.
-
Wash the cells with a suitable buffer (e.g., Krebs-Henseleit buffer).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 10-30 minutes) at 37°C.[1][2]
-
Stimulate the cells with an NO donor (e.g., 1 µM SNAP or DEA/NO) for a short duration (e.g., 2-4 minutes).[1][2]
-
-
cGMP Extraction and Quantification:
-
Terminate the stimulation by rapidly removing the medium and adding a lysis agent that also stops enzymatic activity (e.g., 0.1 M HCl or cold ethanol).
-
Scrape the cells and collect the lysate.
-
Process the lysate according to the instructions of a commercial cGMP quantification kit (EIA or RIA). This may involve acetylation of the samples to increase assay sensitivity.
-
Normalize the cGMP levels to the protein concentration or cell number in each well.
-
Analyze the data to determine the concentration-dependent inhibition of NO-stimulated cGMP accumulation by this compound.
-
Selectivity and Off-Target Considerations
This compound is widely regarded as a selective inhibitor of sGC.[7][8][9] It does not directly react with or scavenge NO, nor does it inhibit NO synthase activity.[2][9] Furthermore, it does not affect the activity of particulate guanylate cyclases or adenylyl cyclase.[7][9]
However, it is important to note that at higher concentrations, this compound can exhibit off-target effects. As a heme-oxidizing agent, it has the potential to interact with other heme-containing proteins.[3][4] For instance, this compound has been shown to inhibit cytochrome P450 enzymes involved in the bioactivation of certain NO donors and can also inhibit NO synthase under specific conditions.[10] Therefore, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls to ensure that the observed effects are indeed mediated by the inhibition of sGC.
Conclusion
This compound remains an invaluable tool for dissecting the physiological and pathophysiological roles of the NO-sGC-cGMP signaling pathway. A thorough understanding of its biochemical properties, including its mechanism of action, quantitative parameters of inhibition, and potential for off-target effects, is essential for the rigorous design and interpretation of experiments. This guide provides a foundational resource for researchers, scientists, and drug development professionals employing this compound in their investigations.
References
- 1. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucm.es [ucm.es]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one as a heme-site inhibitor of nitric oxide-sensitive guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzo Life Sciences this compound (50mg). CAS: 41443-28-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The soluble guanylyl cyclase inhibitor 1H-[1,2,4]oxadiazolo[4,3,-a] quinoxalin-1-one is a nonselective heme protein inhibitor of nitric oxide synthase and other cytochrome P-450 enzymes involved in nitric oxide donor bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding ODQ's Selectivity for Soluble Guanylate Cyclase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a widely utilized pharmacological tool for investigating the physiological and pathophysiological roles of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. Its utility stems from its potent and, to a significant extent, selective inhibition of sGC, the primary receptor for NO. This technical guide provides a comprehensive overview of this compound's selectivity for sGC, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for assessing its activity, and a discussion of its off-target effects.
Mechanism of Action
This compound's inhibitory action on sGC is irreversible and stems from its ability to oxidize the ferrous (Fe²⁺) heme prosthetic group of the enzyme to the ferric (Fe³⁺) state.[1] This oxidation prevents the binding of NO to the heme, thereby inhibiting the conformational change required for the catalytic conversion of guanosine triphosphate (GTP) to cGMP.[1] The inhibition by this compound is not competitive with the substrate, GTP.[4] While this compound itself does not directly react with or scavenge NO, its modification of the sGC heme group renders the enzyme insensitive to NO-mediated activation.[4]
Quantitative Analysis of this compound's Inhibition of sGC
This compound is a potent inhibitor of NO-stimulated sGC activity, with reported half-maximal inhibitory concentrations (IC50) typically in the low nanomolar range. The exact IC50 value can vary depending on the experimental conditions, such as the concentration of the NO donor used.
| Parameter | Value | Cell/Tissue Type | Comments | Reference |
| IC50 | ~100 nM | Cerebellar cells (rat) | Inhibition of cGMP accumulation evoked by 1 µM DEA/NO. | [1] |
| IC50 | 10-60 nM | Human platelets | Inhibition of cGMP elevation induced by S-nitroso-DL-penicillamine (SNAP). | [5] |
| IC50 | <10 nM | Rat vascular smooth muscle | Inhibition of cGMP elevation induced by SNAP. | [5] |
| IC50 | ~20 nM | Not specified | Potent and selective inhibitor of nitric oxide (NO)-sensitive guanylyl cyclase. | [6][7][8] |
| IC50 | 0.2-0.7 µM | Purified sGC | Dependent on the concentration of the NO donor DEA/NO. |
Signaling Pathway of sGC Activation and Inhibition by this compound
The canonical NO-sGC-cGMP signaling pathway is a critical regulator of numerous physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.
Caption: The NO-sGC-cGMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Measurement of sGC Activity in Cytosolic Extracts
This protocol details the measurement of sGC activity by quantifying the production of cGMP in a cytosolic fraction of cells or tissues.
Materials:
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 3 mM 3-isobutyl-1-methylxanthine (IBMX), 1 mM EGTA.
-
Substrate Solution: Guanosine triphosphate (GTP) in assay buffer.
-
NO Donor: Sodium nitroprusside (SNP) or other suitable NO donor.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Cytosolic Extract: Prepared from the tissue or cells of interest.
-
Perchloric Acid (20%): To terminate the reaction.
-
cGMP Enzyme Immunoassay (EIA) Kit: For quantification of cGMP.
Procedure:
-
Prepare the cytosolic extract from the desired cells or tissue by homogenization and centrifugation to remove cellular debris and membranes.
-
In microcentrifuge tubes, prepare the reaction mixtures containing the assay buffer.
-
Add the desired concentrations of this compound or vehicle control to the tubes and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Add the NO donor (e.g., 100 µM SNP) to stimulate sGC activity.
-
Initiate the reaction by adding the cytosolic extract and the GTP substrate. The final reaction volume is typically 200 µL.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding 20 µL of 20% perchloric acid and immediately freezing the samples in liquid nitrogen.
-
Thaw the samples and centrifuge to pellet the precipitated protein.
-
Neutralize the supernatant containing the cGMP with a suitable base (e.g., potassium carbonate).
-
Quantify the amount of cGMP in the supernatant using a commercial cGMP EIA kit, following the manufacturer's instructions.
-
Calculate the sGC activity as the amount of cGMP produced per milligram of protein per minute.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition of sGC activity against the logarithm of the this compound concentration.
References
- 1. Lack of effect of this compound does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. Absorbance and redox based approaches for measuring free heme and free hemoglobin in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new paradigm for gaseous ligand selectivity of hemoproteins highlighted by soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucm.es [ucm.es]
- 8. Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Preparation of ODQ Stock Solution
Introduction
1H-[1]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a potent and selective inhibitor of nitric oxide (NO)-sensitive soluble guanylate cyclase (sGC)[1]. It is a valuable tool in pharmacological research to study the physiological and pathophysiological roles of the NO/cGMP signaling pathway. This compound exerts its inhibitory effect by oxidizing the prosthetic heme group of sGC, rendering it insensitive to activation by NO. Given its critical role in research, the accurate and reproducible preparation of this compound stock solutions is paramount for obtaining reliable experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Mechanism of Action
The NO/sGC/cGMP signaling pathway is a crucial signaling cascade involved in various physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation. Nitric oxide, produced by nitric oxide synthases (NOS), binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This compound selectively inhibits this process with an IC50 value of approximately 20 nM[1]. It does not directly interact with NOS or scavenge NO, but rather targets the sGC enzyme itself.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | ~187.16 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | [1][2] |
| Purity | ≥98% | [1][2] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in Ethanol | Up to 25 mM (may require gentle warming) | [1] |
| Solubility in DMF | ~30 mg/mL | [2] |
| Aqueous Solubility | Sparingly soluble | [2] |
| Storage (Solid) | -20°C, desiccated, protected from light | [1][2] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for long-term | [1][3][4] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out 1.87 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[4]. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year)[1][3].
-
Working Solution Preparation: When needed for an experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the final working solution by diluting the stock solution in the appropriate cell culture medium or buffer. It is crucial to maintain the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity[5].
Note on Aqueous Solutions: this compound is sparingly soluble in aqueous buffers[2]. To prepare an aqueous working solution, it is recommended to first dissolve this compound in a minimal amount of DMSO or DMF and then dilute it with the aqueous buffer of choice[2]. Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment and not stored for more than one day[2].
Mandatory Visualization
Caption: Workflow for the preparation of an this compound stock solution.
References
Effective Concentration of ODQ in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-[1][2]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a potent and highly selective inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[2][3][4] By binding to the heme moiety of sGC and oxidizing the iron to the ferric (Fe³⁺) state, this compound prevents the binding of NO and subsequent production of cyclic guanosine monophosphate (cGMP). This inhibitory action makes this compound an invaluable tool for investigating the physiological and pathophysiological roles of the NO-sGC-cGMP pathway in various cellular processes, including vasodilation, neurotransmission, and apoptosis.
These application notes provide a comprehensive guide to determining and utilizing the effective concentration of this compound in cell culture experiments.
Mechanism of Action
The canonical NO signaling pathway involves the activation of sGC by NO, leading to the conversion of GTP to cGMP. cGMP then acts as a second messenger, activating downstream targets such as protein kinase G (PKG). This compound selectively inhibits sGC, thereby blocking the entire downstream signaling cascade.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cell type, the concentration of the sGC stimulus (e.g., an NO donor), and the specific biological endpoint being measured. The following table summarizes effective concentrations of this compound reported in various cell culture studies.
| Cell Type | Application/Assay | Effective this compound Concentration | Notes |
| Cerebellar Slices | Inhibition of NO-dependent cGMP response | IC₅₀ ≈ 10 nM | Reversible inhibition of glutamate receptor agonist-induced cGMP response.[2][4] |
| Human Mesothelioma Cells (NCI-H2452) | Induction of apoptosis | 30 - 50 µM | Significant induction of apoptosis observed at these concentrations.[3] |
| Human Mesothelioma Cells (NCI-H2452) | Enhancement of cisplatin-induced apoptosis | 10 µM | A concentration below the apoptotic threshold for this compound alone doubled the pro-apoptotic effects of cisplatin.[3] |
| HEK cells expressing sGC (HEK-GC) | Inhibition of NO-induced cGMP production | 1 - 100 µM | Pre-incubation with this compound reduced NO-induced cGMP increases, though even 100 µM did not completely abrogate the effect of high NO donor concentrations.[1] |
| Murine Platelets | Inhibition of NO-induced cGMP production | 10 µM | Reduced cGMP production induced by an NO donor.[1] |
| Rat Aortic Smooth Muscle | Inhibition of NO donor-induced cGMP elevation | IC₅₀ < 10 nM | Potent inhibition of cGMP elevation induced by S-nitroso-DL-penicillamine (SNAP).[5] |
| Human Platelets | Inhibition of NO donor-induced cGMP elevation | IC₅₀ = 10-60 nM | Inhibition of cGMP elevation induced by SNAP.[5] |
| Striatal Neurons | Inhibition of NO-induced cGMP response | 10 µM | Prevented the cGMP response to the NO donor SNAP.[6] |
Experimental Protocols
Protocol 1: Determination of the Effective Concentration of this compound via Dose-Response Curve
This protocol outlines a general method for determining the optimal concentration of this compound for inhibiting sGC activity in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 24- or 96-well)
-
This compound powder
-
Dimethyl sulfoxide (DMSO)[2]
-
Nitric oxide (NO) donor (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP) or diethylamine NONOate (DEA/NO))
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
cGMP enzyme-linked immunosorbent assay (ELISA) kit
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
This compound Preparation:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 100 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with this compound for a period determined by preliminary experiments or literature review (typically ranging from 10 minutes to 2 hours).[1][2][5]
-
-
NO Donor Stimulation:
-
Prepare a fresh stock solution of the NO donor in an appropriate solvent immediately before use.
-
Add the NO donor to the wells to a final concentration known to elicit a robust cGMP response in your cell type.
-
Incubate for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and cGMP Measurement:
-
Terminate the experiment by removing the medium and lysing the cells with the lysis buffer provided in the cGMP assay kit.
-
Measure the intracellular cGMP concentration according to the manufacturer's instructions for the cGMP ELISA kit.
-
-
Data Analysis:
-
Plot the cGMP concentration as a function of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the NO-stimulated cGMP production.
-
Protocol 2: Western Blot Analysis of VASP Phosphorylation
Phosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239 is a downstream marker of PKG activation and can be used to assess the inhibitory effect of this compound.
Materials:
-
Cells cultured and treated with this compound and an NO donor as described in Protocol 1.
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP or a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total VASP or a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-VASP signal to the total VASP or loading control signal.
-
Compare the levels of VASP phosphorylation across the different this compound concentrations.
-
Protocol 3: Cell Viability Assay
To ensure that the observed effects of this compound are not due to cytotoxicity, it is important to perform a cell viability assay.
References
- 1. Lack of effect of this compound does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucm.es [ucm.es]
- 6. Frontiers | The NO/cGMP pathway inhibits transient cAMP signals through the activation of PDE2 in striatal neurons [frontiersin.org]
Application Notes and Protocols for ODQ Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a potent and selective inhibitor of soluble guanylate cyclase (sGC). This document outlines detailed experimental protocols, summarizes key quantitative data from preclinical studies, and illustrates the relevant signaling pathway.
Introduction
This compound is a valuable pharmacological tool for investigating the nitric oxide (NO) signaling pathway. It specifically inhibits sGC, the primary receptor for NO, thereby preventing the synthesis of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).[2][4] This inhibitory action allows researchers to elucidate the physiological and pathophysiological roles of the NO-sGC-cGMP cascade in various biological systems.
Data Presentation
The following tables summarize quantitative data from in vivo studies utilizing this compound.
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Application | Dosing Regimen (Route) | Key Quantitative Findings | Reference(s) |
| Sprague-Dawley Rat | Anesthesia | 20-500 mg/kg (i.p.) | Dose-dependent decrease in isoflurane MAC (maximal effect 52.4% ± 2.7%). No ceiling effect was observed. | [5] |
| Wistar Rat | Septic Shock | 2 mg/kg (i.p.) | Attenuated renal dysfunction, lung injury, and hepatocellular injury induced by lipoteichoic acid/peptidoglycan or lipopolysaccharide. | [6] |
| Mouse | Cerebral Vasodilation | 3 and 10 µmol/L (topical) | Concentration-dependent inhibition of acetylcholine- and nitroprusside-induced vasodilation. At 10 µmol/L this compound, vasodilation in response to 10 µmol/L acetylcholine was reduced from 28 ± 3% to 6 ± 2%. | [7] |
Table 2: this compound Administration and Vehicle Formulations
| Animal Model | Administration Route | Vehicle Composition | Reference(s) |
| Rat | Intraperitoneal (i.p.) | 30% v/v Dimethyl sulfoxide (DMSO) in saline | [6] |
| Rat | Intraperitoneal (i.p.) | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | [8] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in Rats for Sepsis Models
This protocol is adapted from a study investigating the protective effects of this compound in rodent models of septic shock.[6]
Materials:
-
This compound (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Male Wistar rats
-
Sterile syringes and needles (23-25 gauge)[9]
Procedure:
-
Preparation of this compound Solution:
-
Prepare a 30% (v/v) DMSO in sterile saline solution to serve as the vehicle.
-
Dissolve this compound in the vehicle to achieve the desired final concentration for a 2 mg/kg dose. Ensure the solution is clear and free of particulates.
-
-
Animal Handling and Administration:
-
Acclimatize male Wistar rats to the experimental conditions.
-
Two hours prior to the induction of sepsis (e.g., by administration of lipopolysaccharide), administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.
-
For i.p. injection, restrain the rat and inject into the lower right quadrant of the abdomen to avoid injury to the cecum.[10]
-
-
Post-Administration Monitoring and Analysis:
-
Following the administration of the septic agent, monitor the animals for physiological changes.
-
At the experimental endpoint (e.g., 6 hours), collect blood and tissue samples to assess organ injury and dysfunction through biochemical and histological analyses.
-
Protocol 2: Preparation of a Multi-Component Vehicle for this compound Administration
This protocol provides a method for solubilizing this compound for in vivo administration, which can be particularly useful for achieving higher concentrations.[8]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile double-distilled water (ddH₂O)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 37 mg/mL).
-
-
Vehicle Formulation (for a 1 mL final volume):
-
To 400 µL of PEG300, add 50 µL of the this compound DMSO stock solution. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The final solution will contain 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
This solution should be used immediately for administration.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the canonical Nitric Oxide (NO) signaling pathway and the point of inhibition by this compound.
Caption: The NO-sGC-cGMP signaling pathway and its inhibition by this compound.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for an in vivo study involving this compound administration.
Caption: A generalized workflow for in vivo experiments using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. The selective guanylate cyclase inhibitor this compound reduces multiple organ injury in rodent models of Gram-positive and Gram-negative shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a novel inhibitor of guanylyl cyclase on dilator responses of mouse cerebral arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NADPH oxidases in cardiovascular disease: insights from in vivo models and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing ODQ in Combination with Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a potent and selective inhibitor of soluble guanylate cyclase (sGC), in conjunction with various nitric oxide (NO) donors. This combination of pharmacological tools is invaluable for elucidating the role of the NO-sGC-cGMP signaling pathway in a wide range of physiological and pathophysiological processes.
Introduction to this compound and NO Donors
Nitric oxide is a critical signaling molecule involved in numerous biological functions, including vasodilation, neurotransmission, and immune responses.[4][5] Its primary intracellular receptor is soluble guanylate cyclase (sGC), a heme-containing enzyme that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][6] cGMP, in turn, acts as a second messenger, activating downstream effectors such as protein kinase G (PKG) to elicit cellular responses.
This compound is a highly selective inhibitor of sGC. Its mechanism of action involves the oxidation of the ferrous (Fe²⁺) heme iron of sGC to the ferric (Fe³⁺) state.[1][7] This oxidation prevents the binding of NO to the heme moiety, thereby inhibiting enzyme activation and subsequent cGMP production.[1][7] It is important to note that while this compound is a powerful tool, high concentrations of NO donors can sometimes overcome its inhibitory effects.[2][8]
Nitric oxide donors are a diverse class of compounds that release NO or related redox species. They are essential for studying the effects of NO in various experimental systems. Common NO donors include S-nitrosothiols (e.g., S-nitroso-N-acetylpenicillamine - SNAP), sydnonimines (e.g., 3-morpholinosydnonimine - SIN-1), and metal-nitroso complexes (e.g., sodium nitroprusside - SNP).[9][10] These donors differ in their mechanisms of NO release, half-lives, and the potential for generating other reactive species.[5]
Key Applications
The combined use of this compound and NO donors is instrumental in:
-
Confirming the involvement of the sGC-cGMP pathway: By demonstrating that the physiological effects of an NO donor are blocked or attenuated by this compound, researchers can confirm the mediatory role of sGC.
-
Investigating cGMP-independent effects of NO: Any effects of an NO donor that persist in the presence of effective concentrations of this compound may be mediated by cGMP-independent mechanisms, such as protein S-nitrosylation.
-
Screening for novel activators or inhibitors of the NO signaling pathway: This combination can be used in high-throughput screening assays to identify new compounds that modulate sGC activity.
-
Characterizing the pharmacological profile of different NO donors: The sensitivity of various NO donors to this compound inhibition can provide insights into their specific mechanisms of action.[9][10]
Data Presentation
Table 1: Inhibitory Potency of this compound against sGC Activated by Various NO Donors
| NO Donor | Cell/Tissue Type | IC₅₀ of this compound (nM) | Reference(s) |
| DEA/NO | Cerebellar Cells | ~100 | [7] |
| SNAP | Human Platelets | 10 - 60 | [11] |
| SNAP | Rat Vascular Smooth Muscle | < 10 | [11] |
| SNP | Cytosol from Rat Aortic Smooth Muscle | ~10 | [11] |
| DEA/NO | Purified sGC | 200 - 700 (dependent on DEA/NO concentration) | [2] |
Table 2: Effect of this compound on the Potency of NO Donors in Functional Assays
| NO Donor | Assay | Tissue/Cell Type | This compound Concentration (µM) | Observed Effect on NO Donor EC₅₀ | Reference(s) |
| DEA/NO | cGMP Accumulation | Cerebellar Cells | 0.3 | Increased EC₅₀ from ~0.08 µM to ~0.2 µM | [7] |
| SNAP | Vasorelaxation | Rat Aorta | 0.1 | Partial resistance to inhibition | [9][10] |
| SNP | Vasorelaxation | Rat Aorta | 0.1 | Intermediate sensitivity to inhibition | [9][10] |
| Nitroglycerin | Vasorelaxation | Rat Aorta | 0.1 | Nearly complete inhibition | [9][10] |
| Cyclohexane Nitrate | Vasorelaxation | Rat Mesenteric Artery | 10 | Significant reduction in maximal relaxation | [12] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: The NO-sGC-cGMP signaling pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for studying the effects of this compound on NO donor-mediated responses.
Experimental Protocols
Protocol 1: In Vitro sGC Activity Assay
This protocol measures the activity of sGC in cell or tissue homogenates by quantifying the conversion of GTP to cGMP.
Materials:
-
Cell or tissue sample
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose, with protease inhibitors)
-
Assay buffer (e.g., 50 mM TEA, pH 7.4, 1 mM EGTA, 10 mM 3-isobutyl-1-methylxanthine (IBMX), 3 mM MgCl₂, 1 mM cGMP)[13]
-
Guanosine-5'-triphosphate (GTP)
-
This compound (stock solution in DMSO)
-
NO donor (e.g., SNP, SNAP)
-
[α-³²P]GTP (for radioactive assay) or cGMP ELISA kit
-
Dithiothreitol (DTT) (optional, to maintain a reducing environment)[13]
Procedure:
-
Homogenization: Homogenize the cell or tissue sample in ice-cold homogenization buffer. Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing sGC.
-
Pre-incubation with this compound: In a microcentrifuge tube, add the cytosolic extract to the assay buffer. Add this compound or vehicle (DMSO) to the desired final concentration. Incubate for 10-20 minutes at room temperature.[7]
-
Initiation of Reaction: Add the NO donor and GTP (including [α-³²P]GTP if applicable) to initiate the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 10 minutes).[6]
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., 120 mM Zinc acetate or by heating).[14]
-
cGMP Quantification:
-
Data Analysis: Calculate the sGC activity as the amount of cGMP produced per unit of time per amount of protein. Determine the IC₅₀ of this compound by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 2: Measurement of Intracellular cGMP Levels
This protocol measures the accumulation of cGMP in intact cells in response to NO donor stimulation.
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
NO donor (e.g., DEA/NO, SNAP)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treatment: Replace the culture medium with a buffer containing a PDE inhibitor (e.g., 100 µM IBMX).[2] Pre-incubate the cells with various concentrations of this compound or vehicle for 10-20 minutes at 37°C.[2]
-
Stimulation: Add the NO donor to the wells and incubate for a specific time (e.g., 2-10 minutes) at 37°C.[2][7]
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold cell lysis buffer.
-
Sample Preparation: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
cGMP Quantification: Use a commercial cGMP ELISA kit to measure the cGMP concentration in the supernatant according to the manufacturer's instructions.[15][16]
-
Data Normalization: Normalize the cGMP concentration to the protein content of each sample.
Protocol 3: Vasorelaxation Assay in Isolated Arterial Rings
This protocol assesses the effect of this compound on the vasorelaxant response to NO donors in isolated blood vessels.
Materials:
-
Isolated arterial rings (e.g., rat aorta, mesenteric artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (physiological salt solution)
-
Vasoconstrictor agent (e.g., phenylephrine, U46619)
-
This compound (stock solution in DMSO)
-
NO donor (e.g., SNP, SNAP)
Procedure:
-
Tissue Preparation: Isolate arterial rings and mount them in an organ bath filled with Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂ at 37°C.
-
Equilibration and Pre-contraction: Allow the tissues to equilibrate under a resting tension. Induce a submaximal contraction with a vasoconstrictor agent.[12]
-
This compound Incubation: Once a stable contraction is achieved, add this compound or vehicle to the organ bath and incubate for 20-30 minutes.[12]
-
Cumulative Concentration-Response Curve: Add the NO donor in a cumulative manner to generate a concentration-response curve for vasorelaxation.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the log concentration of the NO donor to determine the EC₅₀. Compare the EC₅₀ values in the presence and absence of this compound.
Concluding Remarks
The strategic use of this compound in combination with a variety of NO donors provides a robust experimental framework for dissecting the complexities of the NO-sGC-cGMP signaling cascade. Careful consideration of the specific NO donor, its concentration, and the experimental conditions is crucial for the accurate interpretation of results. The protocols and data presented here serve as a detailed guide for researchers to effectively employ these powerful pharmacological tools in their investigations.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Lack of effect of this compound does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. prometheus-lsi.com [prometheus-lsi.com]
- 5. ucm.es [ucm.es]
- 6. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lack of effect of this compound does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential sensitivity among nitric oxide donors toward this compound-mediated inhibition of vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The new nitric oxide donor cyclohexane nitrate induces vasorelaxation, hypotension, and antihypertensive effects via NO/cGMP/PKG pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. YC-1 activation of human soluble guanylyl cyclase has both heme-dependent and heme-independent components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vasodilator responses to acetylcholine are not mediated by the activation of soluble guanylate cyclase or TRPV4 channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]
ODQ as a Tool to Study Vasodilation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a valuable pharmacological tool for investigating the mechanisms of vasodilation, particularly the role of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This compound is a potent and selective inhibitor of soluble guanylate cyclase (sGC), the primary receptor for NO in vascular smooth muscle cells.[2][3][4] By blocking the production of cGMP, this compound allows researchers to elucidate the contribution of the NO/sGC/cGMP pathway to the vasodilator effects of various endogenous and exogenous compounds. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in vasodilation research.
Mechanism of Action
This compound inhibits the activation of sGC by NO through the oxidation of the heme iron moiety on the enzyme's β-subunit.[2][5] This oxidation shifts the heme from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering the enzyme insensitive to NO.[2] This selective inhibition allows for the dissection of cGMP-dependent signaling pathways from other potential vasodilation mechanisms. It is important to note that while highly selective for sGC, at higher concentrations, this compound may interact with other heme-containing proteins, a factor to consider in experimental design.[5][6]
Applications in Vasodilation Research
-
Investigating NO-dependent vasodilation: this compound is widely used to confirm the involvement of the sGC/cGMP pathway in the vasodilator response to NO donors (e.g., sodium nitroprusside, S-nitrosothiols) and endothelium-dependent vasodilators that stimulate endothelial NO synthase (eNOS), such as acetylcholine and bradykinin.[2][3]
-
Differentiating signaling pathways: By inhibiting the NO/cGMP pathway, this compound helps to distinguish cGMP-mediated vasodilation from other signaling cascades, such as those involving prostacyclin/cAMP or direct effects on ion channels.[7]
-
Screening for novel vasodilator compounds: this compound can be employed in drug discovery to determine if the mechanism of action of a novel vasodilator involves the sGC pathway.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to investigate its inhibitory effects on vasodilation.
Table 1: Inhibitory Effect of this compound on Vasorelaxation Induced by NO Donors
| Tissue | Agonist | Agonist Concentration | This compound Concentration | % Inhibition of Relaxation (approx.) | Reference |
| Rat Aorta | Deta Nonoate | 0.01 - 100 µmol/L | 10 µmol/L | Significant attenuation | [3] |
| Rat Aorta | Nitroglycerin | 0.01 - 300 µmol/L | 10 µmol/L | Significant attenuation | [3] |
| Rat Aorta | Sodium Nitroprusside (SNP) | Not specified | Not specified | Inhibited | [2] |
| Rat Aorta | NOR 3 | Not specified | 10 µmol/L | Almost abolished | [8] |
| Rat Mesenteric Artery | NOR 3 | Not specified | 10 µmol/L | Eliminated | [8] |
Table 2: IC50 Values for this compound Inhibition
| Tissue/Cell Type | Stimulus | IC50 of this compound | Reference |
| Human Platelets | S-nitroso-DL-penicillamine | 10-60 nM | [4] |
| Rat Vascular Smooth Muscle | S-nitroso-DL-penicillamine | <10 nM | [4] |
| Rat Aortic Smooth Muscle Cytosol | Not specified | ~10 nM | [4] |
Table 3: Effect of this compound on cGMP Levels
| Tissue | Treatment | This compound Concentration | Outcome | Reference |
| Rat Aortic Vascular Smooth Muscle Cells | Deta Nonoate | 10 µmol/L | Significantly attenuated cGMP production | [3] |
| Spontaneously Hypertensive Rat Aortic Rings | Quercetin 3-O-Malonylglucoside (Q3MG) (0.3 and 1 µM) | 100 µM | Completely abolished Q3MG-induced cGMP increase | [9] |
| Spontaneously Hypertensive Rat Aortic Rings | Sodium Nitroprusside (SNP) | 100 µM | Completely eliminated SNP-mediated cGMP increase | [9] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Vasorelaxation in Isolated Aortic Rings
This protocol describes the use of this compound to investigate the role of the NO/sGC/cGMP pathway in vasorelaxation of isolated rat aortic rings.
Materials:
-
Male Sprague-Dawley rats (325–450 g)[2]
-
Phenylephrine (PE)
-
Acetylcholine (ACh) or other vasodilator of interest
-
This compound (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one)
-
Krebs-Henseleit solution (in mM: 117 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11 glucose)[9]
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the rat according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.[9] For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire.
-
-
Mounting the Aortic Rings:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubble with 95% O2 / 5% CO2.
-
Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.[9]
-
-
Experimental Protocol:
-
After equilibration, pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 100 nmol/L) to induce a stable contraction.[3]
-
Once a stable plateau is reached, add the vasodilator of interest (e.g., cumulative concentrations of acetylcholine) to generate a concentration-response curve.
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
-
Incubate the rings with this compound (e.g., 10 µmol/L) for a sufficient period (e.g., 30 minutes) before repeating the pre-contraction with phenylephrine.[9]
-
Generate a second concentration-response curve for the vasodilator in the presence of this compound.
-
-
Data Analysis:
-
Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Compare the concentration-response curves in the absence and presence of this compound. A rightward shift and/or a reduction in the maximal relaxation in the presence of this compound indicates the involvement of the sGC pathway.
-
Signaling Pathways and Workflows
Caption: The Nitric Oxide/cGMP signaling pathway in vasodilation and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on vasodilation in isolated aortic rings.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Vasodilator responses to acetylcholine are not mediated by the activation of soluble guanylate cyclase or TRPV4 channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The soluble guanylyl cyclase inhibitor 1H-[1,2,4]oxadiazolo[4,3,-a] quinoxalin-1-one is a nonselective heme protein inhibitor of nitric oxide synthase and other cytochrome P-450 enzymes involved in nitric oxide donor bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Vasodilator Effects of Quercetin 3-O-Malonylglucoside Are Mediated by the Activation of Endothelial Nitric Oxide Synthase and the Opening of Large-Conductance Calcium-Activated K+ Channels in the Resistance Vessels of Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ODQ in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-[1][2]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a potent and selective inhibitor of nitric oxide (NO)-sensitive soluble guanylyl cyclase (sGC).[3] In neuroscience research, this compound is an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the NO/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is implicated in a wide array of neuronal processes, including synaptic plasticity, neurotransmission, and neuronal development. This compound exerts its inhibitory effect by oxidizing the prosthetic heme iron of sGC, rendering the enzyme insensitive to activation by NO.[4] Its high selectivity and cell permeability make it suitable for a variety of in vitro and in vivo experimental paradigms.[5]
Mechanism of Action
The canonical NO/cGMP signaling pathway begins with the synthesis of NO by nitric oxide synthase (NOS). As a gaseous messenger, NO readily diffuses across cell membranes to activate its primary receptor, sGC, in target cells. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Subsequently, cGMP modulates the activity of downstream effectors, including cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and phosphodiesterases (PDEs), to elicit a physiological response.
This compound selectively inhibits this pathway at the level of sGC. It binds to the heme moiety of sGC and oxidizes the ferrous iron (Fe²⁺) to its ferric state (Fe³⁺). This oxidation prevents NO from binding and activating the enzyme, thereby blocking the synthesis of cGMP.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ≥98% (TLC and HPLC), nitric oxide (NO)-sensitive guanylyl cyclase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for ODQ in Models of Septic Shock
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to severe circulatory, cellular, and metabolic abnormalities. A key player in the pathophysiology of septic shock is the overproduction of nitric oxide (NO), which leads to profound vasodilation and hypotension. The biological effects of NO are largely mediated through the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP).
1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a potent and selective inhibitor of sGC. By blocking the NO-sGC-cGMP signaling pathway, this compound has been investigated as a potential therapeutic agent to counteract the detrimental vasodilation and organ damage associated with septic shock. These application notes provide a comprehensive overview of the use of this compound in preclinical models of septic shock, including detailed experimental protocols, quantitative data on its effects, and a summary of the key signaling pathways involved.
Mechanism of Action of this compound
This compound selectively inhibits sGC by oxidizing its heme prosthetic group, rendering the enzyme insensitive to activation by NO.[4] This blockade of the NO-sGC-cGMP pathway helps to restore vascular tone and can mitigate the multiple organ dysfunction seen in septic shock. It is important to note that the protective effects of this compound are not attributed to any antioxidant properties, as it does not scavenge superoxide anions or hydroxyl radicals.[4]
Signaling Pathways in Septic Shock and this compound Intervention
During septic shock, the inflammatory cascade leads to the upregulation of inducible nitric oxide synthase (iNOS), resulting in excessive NO production. This NO activates sGC, leading to increased cGMP levels and subsequent vasodilation and hypotension. This compound intervenes by directly inhibiting sGC, thereby uncoupling it from NO stimulation.
Experimental Protocols
Two common and well-validated rodent models for inducing septic shock are the administration of bacterial components like lipopolysaccharide (LPS) or lipoteichoic acid (LTA), and the surgical procedure of cecal ligation and puncture (CLP).
Lipopolysaccharide (LPS)-Induced Endotoxemia Model (Rat)
This model simulates Gram-negative sepsis by administering LPS, a major component of the outer membrane of Gram-negative bacteria.
Materials:
-
Male Wistar rats (250-300g)
-
Lipopolysaccharide (LPS) from Escherichia coli (serotype 0111:B4)
-
This compound (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Intravenous (IV) catheterization equipment
Procedure:
-
Animal Preparation: Anesthetize the rats and place them on a heating pad to maintain body temperature. Surgically prepare the animals for IV infusions and hemodynamic monitoring.
-
This compound Administration (Pre-treatment):
-
Dissolve this compound in DMSO to a stock concentration.
-
Further dilute the this compound stock solution in sterile saline to the final desired concentration.
-
Administer this compound at a dose of 2 mg/kg via IV infusion 30 minutes prior to the induction of sepsis.[4]
-
The vehicle control group should receive an equivalent volume of the DMSO/saline solution.[4]
-
-
Induction of Septic Shock:
-
Administer LPS at a dose of 6 mg/kg intravenously.[4]
-
The sham control group should receive an equivalent volume of sterile saline.
-
-
Monitoring and Sample Collection:
-
Continuously monitor hemodynamic parameters (e.g., mean arterial pressure, heart rate) for 6 hours.[4]
-
At the end of the experimental period (6 hours), collect blood samples for analysis of organ injury markers and inflammatory cytokines.
-
Harvest organs (kidneys, liver, lungs) for histological examination.
-
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model (Mouse)
The CLP model is considered the "gold standard" for sepsis research as it closely mimics the polymicrobial nature of clinical sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
DMSO
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
Wound clips or sutures for skin closure
Procedure:
-
Animal Preparation: Anesthetize the mice and shave the abdomen. Disinfect the surgical area with an appropriate antiseptic.
-
Surgical Procedure (CLP):
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve with a silk suture. The length of the ligated cecum can be varied to modulate the severity of sepsis.
-
Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter can be extruded to ensure patency.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in layers.
-
For sham-operated controls, the cecum is exteriorized and returned to the abdomen without ligation or puncture.
-
-
Fluid Resuscitation: Immediately after surgery, administer 1 ml of pre-warmed sterile saline subcutaneously to all animals.
-
This compound Administration:
-
Prepare the this compound solution as described in the LPS protocol.
-
The timing of this compound administration can vary. It can be given as a pre-treatment before CLP, or as a post-treatment at a defined time point after the induction of sepsis. A common post-treatment protocol involves administering this compound (e.g., 2 mg/kg, intraperitoneally or subcutaneously) 6-8 hours after CLP.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of sepsis (e.g., lethargy, piloerection, decreased body temperature) and survival over a period of several days.
-
For mechanistic studies, animals can be euthanized at specific time points (e.g., 18-24 hours) to collect blood and tissue samples for analysis.
-
Data Presentation
The following tables summarize the quantitative effects of this compound in rodent models of septic shock, based on data from Zacharowski et al. (2001).[4]
Table 1: Effect of this compound on Markers of Organ Injury in Gram-Negative (LPS-Induced) Shock in Rats
| Parameter | Sham Control | LPS + Vehicle | LPS + this compound (2 mg/kg) |
| Renal Dysfunction | |||
| Plasma Urea (mmol/L) | 8.1 ± 0.5 | 29.6 ± 2.1 | 15.2 ± 1.8# |
| Plasma Creatinine (µmol/L) | 59 ± 4 | 148 ± 11 | 89 ± 9# |
| Hepatocellular Injury | |||
| Plasma ALT (U/L) | 45 ± 5 | 289 ± 31 | 135 ± 19# |
| Plasma AST (U/L) | 121 ± 11 | 645 ± 58 | 312 ± 42# |
| Lung Injury | |||
| Lung MPO Activity (U/g tissue) | 1.9 ± 0.2 | 5.8 ± 0.6* | 3.1 ± 0.4# |
*Data are presented as mean ± SEM. p < 0.05 vs. Sham Control; #p < 0.05 vs. LPS + Vehicle. MPO: Myeloperoxidase; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Table 2: Effect of this compound on Markers of Organ Injury in Gram-Positive (LTA/Peptidoglycan-Induced) Shock in Rats
| Parameter | Sham Control | LTA/PGN + Vehicle | LTA/PGN + this compound (2 mg/kg) |
| Renal Dysfunction | |||
| Plasma Urea (mmol/L) | 8.1 ± 0.5 | 25.4 ± 1.9 | 13.8 ± 1.5# |
| Plasma Creatinine (µmol/L) | 59 ± 4 | 135 ± 10 | 78 ± 8# |
| Hepatocellular Injury | |||
| Plasma ALT (U/L) | 45 ± 5 | 251 ± 28 | 119 ± 16# |
| Plasma AST (U/L) | 121 ± 11 | 588 ± 51 | 289 ± 38# |
| Lung Injury | |||
| Lung MPO Activity (U/g tissue) | 1.9 ± 0.2 | 5.2 ± 0.5* | 2.8 ± 0.3# |
*Data are presented as mean ± SEM. p < 0.05 vs. Sham Control; #p < 0.05 vs. LTA/PGN + Vehicle. LTA/PGN: Lipoteichoic Acid/Peptidoglycan.
Table 3: Representative Hemodynamic and Inflammatory Parameters in Rodent Models of Septic Shock (Illustrative Data)
| Parameter | Sham Control | Septic Shock (Vehicle) | Septic Shock (Potential this compound Effect) |
| Hemodynamics | |||
| Mean Arterial Pressure (mmHg) | 100-120 | 60-80 | Increased towards baseline |
| Heart Rate (beats/min) | 300-400 | 450-550 | Attenuated increase |
| Inflammatory Cytokines | |||
| Plasma TNF-α (pg/mL) | <50 | 1000-5000 | Potential for reduction |
| Plasma IL-6 (pg/mL) | <100 | 5000-20000 | Potential for reduction |
| Plasma IL-10 (pg/mL) | <50 | 500-2000 | Variable effects reported |
This table provides illustrative data based on typical findings in the literature for CLP and LPS models. Specific quantitative effects of this compound on these parameters require further dedicated studies.
Conclusion
This compound serves as a valuable research tool for investigating the role of the NO-sGC-cGMP pathway in the pathophysiology of septic shock. The provided protocols for LPS- and CLP-induced sepsis models offer standardized methods for evaluating the therapeutic potential of sGC inhibitors. The quantitative data demonstrate that this compound can significantly attenuate organ injury in both Gram-negative and Gram-positive models of septic shock in rodents. Further research is warranted to fully elucidate the effects of this compound on a broader range of hemodynamic and inflammatory parameters and to explore its translational potential for the treatment of human septic shock.
References
Experimental Use of ODQ in Apoptosis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a potent and selective inhibitor of soluble guanylate cyclase (sGC), the primary enzyme responsible for the synthesis of cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO).[4][5] The sGC/cGMP signaling pathway plays a crucial role in various physiological processes, and its dysregulation has been implicated in diseases such as cancer.[2][6] In the context of apoptosis, basal levels of cGMP often act as a pro-survival signal in cancer cells.[1][2] By inhibiting sGC, this compound depletes cellular cGMP levels, thereby promoting apoptosis in various cancer cell types.[1][7] This makes this compound a valuable tool for investigating the role of the sGC/cGMP pathway in apoptosis and for exploring potential therapeutic strategies that target this pathway.
This compound-induced apoptosis is often mediated through the intrinsic apoptotic pathway, involving the activation of caspases and regulation by apoptosis-related proteins.[1] Studies have shown that this compound treatment can lead to the downregulation of anti-apoptotic proteins like X-linked inhibitor of apoptosis protein (XIAP) and the activation of effector caspases such as caspase-3.[1][5] Furthermore, this compound has been shown to enhance the pro-apoptotic effects of chemotherapeutic agents like cisplatin, highlighting its potential in combination therapies.[2][3]
These application notes provide an overview of the experimental use of this compound in apoptosis studies, including detailed protocols for common apoptosis assays and a summary of quantitative data from relevant studies.
Signaling Pathways
The primary mechanism of this compound-induced apoptosis involves the inhibition of the sGC-cGMP-PKG signaling pathway. Reduced cGMP levels lead to decreased activation of protein kinase G (PKG), which in turn affects the expression and activity of downstream apoptosis regulators.
Figure 1: this compound-induced apoptosis signaling pathway.
Experimental Workflow
A typical workflow for studying the effects of this compound on apoptosis involves cell culture, treatment with this compound, and subsequent analysis using various apoptosis assays.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. XIAP inhibition of caspase-3 preserves its association with the Apaf-1 apoptosome and prevents CD95- and Bax-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of cyclic GMP and protein kinase G in the regulation of apoptosis and survival in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
ODQ solubility issues and solutions
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with ODQ, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one) is a potent and selective inhibitor of the enzyme soluble guanylate cyclase (sGC).[4][5] Its inhibitory mechanism involves the oxidation of the heme iron within the sGC enzyme from the ferrous (Fe2+) state to the ferric (Fe3+) state.[1][2][3][4][6] This oxidation prevents the binding of nitric oxide (NO), the endogenous activator of sGC, thereby inhibiting the synthesis of cyclic guanosine monophosphate (cGMP).[1][4]
Q2: What is the best solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][5] It is practically insoluble in water and has limited solubility in ethanol.[5] For optimal results, use fresh, high-quality DMSO, as moisture can reduce solubility.[5]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in 100% DMSO to achieve a high concentration (e.g., 10-100 mM). For example, to make a 100 mM stock solution, you would dissolve 18.72 mg of this compound (MW: 187.16 g/mol ) in 1 mL of DMSO. Ensure the powder is fully dissolved by vortexing.
Q4: How should I store my this compound stock solution?
A4: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[5][7]
Data Summary: this compound Solubility
The following table summarizes the solubility of this compound in common laboratory solvents. Note that reported values can vary between suppliers.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 18.7 - 37 | 100 - 197.7 | The most effective solvent. Use fresh, anhydrous DMSO for best results.[5] |
| Ethanol | ~3.74 | ~20 | Requires gentle warming to dissolve. Some sources report insolubility.[5] |
| Water | Insoluble | Insoluble | This compound will precipitate in aqueous solutions.[5] |
Signaling Pathway Visualization
The diagram below illustrates the inhibitory effect of this compound on the nitric oxide (NO) signaling pathway.
Caption: this compound inhibits sGC by oxidizing its heme iron, preventing NO activation.
Troubleshooting Guide
This guide addresses the most common issue encountered when working with this compound: precipitation.
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in DMSO. | 1. DMSO is old or has absorbed moisture.[5]2. Concentration is too high. | 1. Use fresh, anhydrous (moisture-free) DMSO.2. Gently warm the solution (e.g., 37°C) and vortex. If it still doesn't dissolve, reduce the target concentration. |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer or cell media. | This is expected behavior. This compound is insoluble in water.[5] The compound is crashing out of solution. | 1. Work quickly: Add the this compound stock solution to your aqueous buffer/media immediately before use. Vortex or pipette vigorously to mix just before adding to cells or the experimental system.2. Check final DMSO concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls.3. Use surfactants (for in vivo): For animal studies, specific formulations including agents like PEG300 and Tween80 can improve solubility.[5] |
| Stock solution appears cloudy or has crystals after thawing. | The compound may have come out of solution during freezing/thawing. | Gently warm the vial to 37°C for 5-10 minutes and vortex until the solution is clear before use.[8] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
This protocol outlines the steps for diluting a concentrated DMSO stock solution for use in cell culture experiments or enzymatic assays.
-
Thaw Stock Solution: Remove your aliquot of concentrated this compound in DMSO from -20°C or -80°C storage and thaw at room temperature. If any precipitate is visible, warm to 37°C and vortex until fully dissolved.[8]
-
Prepare Intermediate Dilution (Optional): If a very low final concentration is required, perform an intermediate serial dilution in 100% DMSO.
-
Prepare Final Working Solution: Immediately before adding to your experimental system, dilute the DMSO stock solution directly into your pre-warmed aqueous buffer or cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium).
-
Mix Thoroughly: Immediately vortex or invert the tube several times to ensure rapid and uniform dispersion of this compound before it has a chance to precipitate. A fine colloidal suspension may form, which is acceptable for many applications.
-
Apply to Experiment: Add the freshly prepared working solution to your cells or assay plate without delay.
Visualized Workflow: Using this compound in a Cell-Based Assay
Caption: General workflow for preparing and using this compound in cell-based experiments.
Visualized Workflow: Troubleshooting this compound Precipitation
Caption: A logical guide to troubleshooting this compound precipitation issues.
References
- 1. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchwith.montclair.edu [researchwith.montclair.edu]
- 4. ahajournals.org [ahajournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Why are crystals present in my bottle of Cell Lysis Buffer (10X) #9803? | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Determining Optimal ODQ Dosage in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal dosage of 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (this compound) for experimental use in rats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and widely used inhibitor of soluble guanylate cyclase (sGC).[2] Its mechanism of action involves the oxidation of the ferrous (Fe2+) heme prosthetic group on the sGC enzyme to the ferric (Fe3+) state.[1][2][4][5] This oxidation prevents the binding of nitric oxide (NO) to sGC, thereby inhibiting NO-stimulated cGMP production.[1][4][5]
Q2: What is the recommended starting dose for this compound in rats?
A2: Based on published studies, a starting intraperitoneal (i.p.) dose for rats is in the range of 10-20 mg/kg.[6] However, the optimal dose is highly dependent on the specific research question, the rat strain, and the experimental model. A dose-response study is always recommended to determine the most effective dose for your specific experimental conditions.
Q3: What is the most common route of administration for this compound in rats?
A3: The most frequently reported route of administration for this compound in rats is intraperitoneal (i.p.) injection.[6][7] Other parenteral routes or oral administration may be possible, but would require significant validation.
Q4: What are the potential side effects of this compound in rats?
A4: At doses up to 500 mg/kg i.p., this compound did not produce significant changes in heart rate or blood pressure in Sprague-Dawley rats.[7] In mice, this compound has been observed to have anxiolytic effects and to increase exploratory activity.[8] Researchers should monitor for any unexpected behavioral or physiological changes.
Q5: Is this compound completely specific for soluble guanylate cyclase?
A5: While this compound is a potent inhibitor of sGC, it is not entirely specific. It can interact with other heme-containing proteins, such as hemoglobin and cytochrome P-450 enzymes.[3][5] This lack of absolute specificity should be considered when interpreting results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of expected biological effect | Insufficient Dose: The administered dose may be too low to achieve effective inhibition of sGC in the target tissue. | Perform a dose-response study to determine the optimal effective dose. |
| Tissue-Specific Inactivation: In tissues with high concentrations of other heme proteins like myoglobin (e.g., heart muscle), this compound may be sequestered, reducing its availability to inhibit sGC.[9] | Consider increasing the dose for experiments involving tissues with high myoglobin content. Measure cGMP levels in the target tissue to confirm sGC inhibition. | |
| Incorrect Administration: Improper injection technique could lead to the dose not being fully delivered or absorbed. | Ensure proper training in the chosen administration route (e.g., intraperitoneal injection). | |
| Degraded this compound Solution: this compound solutions may not be stable over long periods. | Prepare fresh this compound solutions for each experiment. | |
| Inconsistent results between animals | Biological Variability: Individual differences in metabolism and physiology can lead to varied responses. | Increase the number of animals per group to improve statistical power. Ensure a homogenous population of animals (age, weight, strain). |
| Variable Drug Administration: Inconsistent injection volumes or sites can affect absorption. | Use precise and consistent administration techniques for all animals. | |
| Unexpected or off-target effects | Non-Specific Binding: this compound can interact with other heme-containing proteins, which may lead to off-target effects.[3][5] | Use the lowest effective dose determined from your dose-response study. Include appropriate control groups to differentiate between sGC-mediated and off-target effects. |
Quantitative Data Summary
The following table summarizes this compound dosages used in published studies with rodents. Note that the optimal dosage for your specific study may vary.
| Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| Sprague-Dawley Rats | 20-500 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in the anesthetic requirement for isoflurane. | [7] |
| 6-OHDA-lesioned Rats | 10, 20, 40 mg/kg | Intraperitoneal (i.p.) | Dose-dependent attenuation of forelimb stepping deficits. | [6] |
| Mice | 3 and 10 mg/kg | Intraperitoneal (i.p.) | Impaired memory in passive avoidance and novel object recognition tests. | [8] |
Experimental Protocols
Protocol: Determining Optimal this compound Dosage via a Dose-Response Study
This protocol outlines a general procedure for conducting a dose-response study to determine the effective dose of this compound for a specific biological endpoint in rats.
-
Animal Model:
-
Select the appropriate rat strain, age, and sex for your research question.
-
Acclimate the animals to the housing conditions for at least one week prior to the experiment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline). The final concentration of the vehicle should be kept low and consistent across all groups.
-
Prepare serial dilutions of the this compound stock solution to achieve the desired dose range (e.g., 1, 5, 10, 20, 50 mg/kg).
-
Prepare a vehicle-only solution to serve as the control.
-
-
Experimental Groups:
-
Establish a minimum of 3-4 dose groups and one vehicle control group.
-
Randomly assign a sufficient number of animals to each group to ensure statistical power.
-
-
Administration:
-
Administer the prepared this compound solutions or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Ensure the injection volume is consistent across all animals and appropriate for their body weight.
-
-
Endpoint Measurement:
-
At a predetermined time point following this compound administration, measure the desired biological endpoint. This could be a physiological parameter, a behavioral response, or a biochemical marker (e.g., cGMP levels in a specific tissue).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods to determine the dose-response relationship.
-
Identify the dose that produces the desired level of effect (e.g., ED50) and the lowest dose that produces a maximal effect.
-
Visualizations
Caption: Signaling pathway of sGC activation by NO and its inhibition by this compound.
Caption: Experimental workflow for a dose-response study to determine optimal this compound dosage.
References
- 1. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The soluble guanylyl cyclase inhibitor 1H-[1,2,4]oxadiazolo[4,3,-a] quinoxalin-1-one is a nonselective heme protein inhibitor of nitric oxide synthase and other cytochrome P-450 enzymes involved in nitric oxide donor bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwith.montclair.edu [researchwith.montclair.edu]
- 6. researchgate.net [researchgate.net]
- 7. The soluble guanylyl cyclase inhibitor this compound, 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one, dose-dependently reduces the threshold for isoflurane anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 7-NI and this compound on memory in the passive avoidance, novel object recognition, and social transmission of food preference tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Failure of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (this compound) to inhibit soluble guanylyl cyclase in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of ODQ
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the potential off-target effects of 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a widely used inhibitor of soluble guanylate cyclase (sGC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the nitric oxide (NO)-sensitive soluble guanylyl cyclase (sGC).[2][3] Its primary mechanism involves the oxidation of the ferrous (Fe2+) heme iron of sGC to the ferric (Fe3+) state.[4] This oxidation prevents the binding of NO to the heme group, thereby inhibiting sGC activation and the subsequent production of cyclic guanosine monophosphate (cGMP).[4]
Q2: What are the known off-target effects of this compound?
While potent for sGC, this compound is not entirely selective and has been shown to interact with other heme-containing proteins. These off-target effects include the inhibition of nitric oxide synthase (NOS) and cytochrome P450 (CYP450) enzymes.[2] this compound can also oxidize the heme in other proteins, such as hemoglobin.[5] These interactions can lead to experimental results that are independent of sGC inhibition.
Q3: At what concentration should I use this compound to ensure sGC inhibition?
The effective concentration of this compound for sGC inhibition is tissue- and cell-type dependent. However, studies have shown potent inhibition of sGC in the nanomolar range. For instance, the IC50 for inhibiting NO-stimulated cGMP elevation is approximately 10-60 nM in human platelets and less than 10 nM in rat vascular smooth muscle.[5] It is recommended to perform a dose-response curve in your specific experimental system to determine the optimal concentration.
Q4: Can the inhibitory effect of this compound be reversed?
In purified enzyme preparations, the inhibition of sGC by this compound is considered irreversible.[4] However, in cellular systems, the inhibition can be overcome by high concentrations of NO donors.[6][7] This is an important consideration when interpreting results from experiments with high NO levels.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: I'm observing a biological response to my NO donor even in the presence of a high concentration of this compound.
-
Possible Cause 1: Off-target effect of the NO donor. Some NO donors can have biological effects that are independent of the NO-sGC-cGMP pathway.
-
Troubleshooting Step: Use a structurally different NO donor to see if the effect persists. Include a control with a cGMP analog (e.g., 8-Bromo-cGMP) to confirm that the downstream signaling is cGMP-dependent.
-
-
Possible Cause 2: this compound inhibition is overcome by high NO concentration. As mentioned in the FAQs, high levels of NO can surmount the inhibitory effect of this compound on sGC.[6][7]
-
Troubleshooting Step: If possible, reduce the concentration of the NO donor. Alternatively, use an sGC knockout/knockdown model as a negative control to definitively assess the involvement of sGC.
-
-
Possible Cause 3: cGMP-independent effects of NO. Nitric oxide can have signaling roles that do not involve sGC, such as S-nitrosylation of proteins.
-
Troubleshooting Step: Investigate potential cGMP-independent pathways by measuring markers of S-nitrosylation or other relevant downstream effectors.
-
Issue 2: My experimental results are inconsistent when using this compound.
-
Possible Cause 1: this compound degradation. this compound solutions, especially when diluted, may not be stable over long periods.
-
Troubleshooting Step: Prepare fresh this compound solutions for each experiment from a frozen stock. Protect the stock solution from light.
-
-
Possible Cause 2: Variability in cellular redox state. The inhibitory action of this compound involves oxidation. Changes in the cellular redox environment could potentially influence its efficacy.
-
Troubleshooting Step: Ensure consistent cell culture conditions. Consider measuring markers of oxidative stress if variability persists.
-
Issue 3: I suspect this compound is inhibiting cytochrome P450 in my system.
-
Possible Cause: this compound is known to interfere with CYP450 enzymes, which can be problematic if studying drug metabolism or pathways involving CYP450-dependent signaling. [2]
-
Troubleshooting Step:
-
Use a positive control inhibitor: Include a known inhibitor of the specific CYP450 isoform you are concerned about to compare its effect with that of this compound.
-
Measure CYP450 activity: Perform a specific activity assay for the relevant CYP450 isoform in the presence and absence of this compound.
-
Use an alternative sGC inhibitor: If available and validated for your system, consider using a structurally different sGC inhibitor that has a different off-target profile.
-
-
Quantitative Data on this compound Selectivity
The following table summarizes the available quantitative data on the on-target and potential off-target effects of this compound. Note that specific IC50 values for many off-target interactions are not well-defined in the literature, highlighting the need for careful experimental controls.
| Target | Effect | Potency (IC50) | Notes |
| Soluble Guanylyl Cyclase (sGC) | Inhibition | ~10 - 60 nM [5] | Potency is dependent on the cell/tissue type and the concentration of the NO donor. |
| Nitric Oxide Synthase (NOS) | Inhibition | Not well-defined | This compound has been shown to inhibit NOS activity, potentially requiring biotransformation.[2] |
| Cytochrome P450 (CYP450) | Inhibition | Not well-defined | This compound can interfere with the metabolic activation of certain compounds by CYP450 enzymes.[2] |
| Hemoglobin | Heme Oxidation | Not applicable (qualitative) | This compound can oxidize the heme iron in hemoglobin, similar to its action on sGC.[5] |
Experimental Protocols
Protocol 1: Measurement of cGMP Levels in Cultured Cells
This protocol provides a method to assess the effect of this compound on NO-stimulated cGMP production.
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment:
-
Wash the cells with a serum-free medium or a buffered salt solution (e.g., Krebs-Henseleit buffer).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cGMP degradation.
-
Add this compound at the desired concentrations to the appropriate wells and incubate for 15-30 minutes. Include a vehicle control (e.g., DMSO).
-
-
Stimulation: Add the NO donor (e.g., SNP, DEA/NO) to the wells and incubate for the desired time (typically 2-10 minutes).
-
Lysis:
-
Aspirate the medium.
-
Add ice-cold 0.1 M HCl or 66% ethanol to lyse the cells and stop enzymatic activity.
-
Incubate on ice for 10-20 minutes.
-
-
cGMP Quantification:
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant and measure the cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Protocol 2: Assessing this compound's Effect on Nitric Oxide Synthase (NOS) Activity
This protocol outlines a method to determine if this compound inhibits NOS activity in your experimental system.
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols. The lysate should contain active NOS.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Cell/tissue lysate (containing a known amount of protein)
-
NOS assay buffer (containing L-arginine, NADPH, and other necessary cofactors)
-
This compound at various concentrations or a known NOS inhibitor (e.g., L-NAME) as a positive control. Include a vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Measurement of NO production: Quantify the amount of nitric oxide produced. This is typically done by measuring the stable end-products, nitrite and nitrate.
-
Use a Griess reagent-based colorimetric assay to measure nitrite.
-
For total NO production, first, convert nitrate to nitrite using nitrate reductase, and then use the Griess reagent. Several commercial kits are available for this purpose.
-
-
Data Analysis: Compare the NOS activity in the presence of this compound to the vehicle control and the positive control inhibitor. A reduction in NO production in the this compound-treated samples would indicate inhibition of NOS.
Visualizations
Caption: Mechanism of this compound action and its potential off-target effects.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
- 1. A potential role for extracellular nitric oxide generation in cGMP-independent inhibition of human platelet aggregation: biochemical and pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The soluble guanylyl cyclase inhibitor 1H-[1,2,4]oxadiazolo[4,3,-a] quinoxalin-1-one is a nonselective heme protein inhibitor of nitric oxide synthase and other cytochrome P-450 enzymes involved in nitric oxide donor bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucm.es [ucm.es]
- 6. Lack of effect of this compound does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of effect of this compound does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ODQ (1H-Oxadiazolo[4,3-a]quinoxalin-1-one)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of ODQ to prevent its degradation in solution and ensure experimental success.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected sGC inhibition. | This compound Degradation: this compound solution may have degraded due to improper storage or handling. | Prepare fresh this compound solution from powder. Ensure the stock solution is stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for preparing the stock solution as moisture can reduce solubility and stability. |
| High Nitric Oxide (NO) Concentration: The inhibitory effect of this compound can be overcome by high concentrations of NO donors. | Reduce the concentration of the NO donor in your experiment, if possible. Perform a dose-response curve for the NO donor in the presence of a fixed concentration of this compound to determine the optimal concentrations. | |
| Presence of Myoglobin: In certain cell types, such as cardiomyocytes, intracellular myoglobin can attenuate the inhibitory effect of this compound. | Be aware of the potential for interference from heme-containing proteins in your experimental system. Consider using cell-free assays or cell lines with low myoglobin content if this is a concern. | |
| Incorrect this compound Concentration: Errors in dilution or calculation of the working solution concentration. | Double-check all calculations and ensure accurate pipetting. Use calibrated pipettes. | |
| Precipitation of this compound in aqueous buffer or cell culture medium. | Low Aqueous Solubility: this compound is poorly soluble in aqueous solutions. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is kept to a minimum in the final aqueous solution (typically <0.5%). Prepare the final dilution of this compound in the aqueous buffer or medium immediately before use. Gentle warming and vortexing can aid dissolution. |
| Variability between experiments. | Inconsistent Solution Preparation: Differences in the age of the stock solution, number of freeze-thaw cycles, or solvent quality. | Adhere to a strict protocol for solution preparation. Always use fresh aliquots of stock solution for critical experiments. Use high-purity, anhydrous solvents. |
| Light Exposure: Although specific data on this compound's photostability is limited, many organic compounds are sensitive to light. | Protect this compound solutions from direct light by using amber vials or by wrapping containers in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For example, a 10 mM stock solution can be prepared in DMSO. Ensure the this compound powder is fully dissolved by vortexing. For cell culture experiments, it is crucial to sterile-filter the stock solution through a 0.22 µm syringe filter.
Q2: What is the recommended storage condition for this compound solutions?
A2: this compound stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes. Depending on the supplier, stock solutions stored at -20°C are stable for at least one month, while storage at -80°C can extend stability for up to a year or more.
Q3: How do I prepare working solutions of this compound for my experiments?
A3: Thaw an aliquot of the stock solution at room temperature. Prepare serial dilutions of the stock solution in your experimental buffer or cell culture medium to achieve the desired final concentration. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your experimental system (typically below 0.5%). Prepare the final working solution immediately before use to minimize the risk of precipitation.
Q4: Is this compound sensitive to light?
Q5: How does this compound inhibit soluble guanylyl cyclase (sGC)?
A5: this compound inhibits sGC by oxidizing the ferrous (Fe2+) heme iron of the enzyme to the ferric (Fe3+) state. This oxidation prevents the binding of nitric oxide (NO) to the heme group, thereby inhibiting the activation of sGC. This is an apparently irreversible inactivation of the enzyme.
Q6: Can the inhibitory effect of this compound be reversed?
A6: While the inhibition of the enzyme is considered irreversible under typical experimental conditions, the inhibitory effect can be overcome by high concentrations of NO donors. This is an important consideration when designing and interpreting experiments with this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 187.16 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile microcentrifuge tube, weigh out 1.87 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
For sterile applications, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Solution Stability by HPLC
This protocol provides a general framework for assessing the stability of an this compound solution over time. The specific parameters of the HPLC method may need to be optimized for your system.
Objective: To quantify the concentration of this compound in a solution over time to determine its degradation rate under specific storage conditions (e.g., temperature, light exposure).
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
This compound standard of known purity
-
Mobile phase: Acetonitrile and water (with 0.1% trifluoroacetic acid, if necessary for peak shape)
-
This compound solution to be tested
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.5 µg/mL to 50 µg/mL.
-
-
HPLC Method:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water may be necessary to achieve good separation. For example, a starting condition of 30% acetonitrile, increasing to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determine the wavelength of maximum absorbance for this compound (typically in the UV range).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
At specified time points (e.g., 0, 24, 48, 72 hours), inject the this compound solution being tested for stability.
-
Quantify the concentration of this compound in the test solution by comparing its peak area to the calibration curve.
-
A decrease in the concentration of the main this compound peak over time indicates degradation. The appearance of new peaks may correspond to degradation products.
-
Visualizations
Caption: this compound inhibits sGC by oxidizing its heme iron, preventing NO activation.
Caption: Recommended workflow for preparing and using this compound solutions in experiments.
Technical Support Center: ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one)
Technical Support Center: ODQ (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one)
This guide provides troubleshooting for unexpected results during experiments using this compound, a potent and selective inhibitor of nitric oxide (NO)-sensitive soluble guanylate cyclase (sGC).[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing the expected inhibition of sGC activity after applying this compound?
Possible Causes & Solutions:
-
Reagent Integrity: this compound may have degraded. Ensure it has been stored correctly (typically at -20°C, desiccated).[3] Prepare fresh stock solutions in a suitable solvent like DMSO.[2]
-
Insufficient Concentration: The concentration of this compound may be too low for your specific experimental system. Titrate this compound across a range of concentrations to determine the optimal inhibitory dose. Refer to Table 1 for starting recommendations.
-
High Endogenous Reductants: Cellular environments contain reductants that can reverse the inhibitory effect of this compound over time.[4][5] Consider the timing of your measurements after this compound application.
-
Myoglobin Presence: High concentrations of myoglobin can interfere with and attenuate the inhibitory effects of this compound.[6] This is particularly relevant in muscle tissue preparations.
-
NO-Independent cGMP Production: Ensure the cGMP production in your model is dependent on NO-sGC signaling. Particulate guanylyl cyclase (pGC), activated by natriuretic peptides, is not inhibited by this compound.[1] Use appropriate controls to confirm the signaling pathway.
Q2: My cells are showing toxicity or unexpected physiological responses after this compound treatment. What's happening?
Possible Causes & Solutions:
-
Off-Target Effects: Although selective, this compound can interfere with other heme-containing proteins, such as cytochrome P-450 enzymes and nitric oxide synthase, particularly at higher concentrations.[7] These off-target effects can lead to unintended biological consequences.[8][9][10]
-
High Concentration: The concentration used may be cytotoxic. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type or tissue. See Protocol 2 for a standard cell viability assay.
-
Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at certain concentrations. Always run a vehicle-only control to assess the baseline effect of the solvent.
Q3: I've inhibited sGC with this compound, but I still observe a response to my NO donor. Why?
Possible Causes & Solutions:
-
cGMP-Independent NO Signaling: Nitric oxide can elicit biological effects through pathways independent of sGC/cGMP.[7][11] For example, NO can directly activate certain ion channels or cause post-translational modifications like S-nitrosylation. The persistence of an NO-donor effect in the presence of maximal this compound inhibition strongly suggests a cGMP-independent mechanism.[11]
-
Incomplete Inhibition: As detailed in Q1, inhibition may be incomplete. Verify the efficacy of your this compound treatment by directly measuring cGMP levels (See Protocol 1). If cGMP is still being produced in response to an NO donor, your this compound treatment is not fully effective.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound
| Experimental System | Recommended Starting Concentration | Typical Range | Reference |
| Cultured Cells (e.g., Cerebellar) | 1 µM | 0.1 - 10 µM | [1] |
| Isolated Aortic Rings | 3 µM | 1 - 10 µM | [7] |
| In Vivo (Rat, i.p.) | 2 mg/kg | 2 - 250 mg/kg | [3][12] |
Signaling Pathways & Workflows
The following diagrams illustrate the mechanism of this compound and a logical workflow for troubleshooting common issues.
References
- 1. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Failure of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (this compound) to inhibit soluble guanylyl cyclase in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The soluble guanylyl cyclase inhibitor 1H-[1,2,4]oxadiazolo[4,3,-a] quinoxalin-1-one is a nonselective heme protein inhibitor of nitric oxide synthase and other cytochrome P-450 enzymes involved in nitric oxide donor bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects: Significance and symbolism [wisdomlib.org]
- 11. The effect of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (this compound) and charybdotoxin (CTX) on relaxations of isolated cerebral arteries to nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The soluble guanylyl cyclase inhibitor this compound, 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one, dose-dependently reduces the threshold for isoflurane anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ODQ Incubation Time
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using 1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one (this compound), a selective inhibitor of soluble guanylate cyclase (sGC). Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the nitric oxide (NO)-sensitive soluble guanylyl cyclase (sGC) enzyme.[1][4] Its inhibitory mechanism involves the oxidation of the heme iron prosthetic group within the sGC enzyme, changing it from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state.[2][3][5] Since NO can only bind to and activate sGC when its heme iron is in the reduced ferrous state, this oxidation by this compound prevents NO-stimulated cGMP production.[2][3]
Q2: What is the optimal incubation time for achieving maximum inhibition with this compound?
The optimal incubation time is not fixed and depends on the experimental conditions, including this compound concentration and cell type. The inhibition of sGC by this compound is time-dependent. For example, in one study using 1 µM this compound, inhibition of platelet aggregation increased from 20% after a 10-minute incubation to 85-100% after 20-30 minutes.[6] Another report suggests that complete inactivation of sGC can be achieved in 10 minutes with 0.3 µM this compound.[7] Therefore, it is crucial to perform a time-course experiment (see Protocol 2) to determine the shortest time required to achieve maximal inhibition in your specific system. Pre-incubation times in published studies commonly range from 10 minutes to 2 hours.[1][8][9]
Q3: What concentration of this compound should I use?
The effective concentration of this compound can vary. The reported IC₅₀ (half-maximal inhibitory concentration) is in the nanomolar range, approximately 10-60 nM for inhibiting cGMP elevation in platelets and vascular smooth muscle, and around 20 nM for the NO-sensitive guanylyl cyclase enzyme itself.[10] However, in cellular assays, working concentrations are typically in the low micromolar range (e.g., 0.1 µM to 10 µM) to ensure complete inhibition.[6][8][9][11] Always perform a dose-response curve to identify the optimal concentration for your specific cell type and experimental goals.
Q4: How should I prepare and store this compound solutions?
This compound is a light-yellow crystalline solid.[7] For stock solutions, it is soluble in DMSO at concentrations up to 100 mM.[12] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] These stock solutions are stable for up to one year when stored at -80°C or for several months at -20°C.[1][4]
Q5: Is the inhibition by this compound reversible?
This compound is generally considered an irreversible inhibitor because it chemically modifies the heme group of sGC.[2][7] However, one study observed that in cerebellar cells, the inhibition could be reversed with a half-time of approximately 5 minutes. This reversal is thought to be due to the action of endogenous cellular reductants that can re-reduce the oxidized heme iron back to its ferrous state.[2] This potential for reversal is a critical factor to consider during experimental design and troubleshooting.
Q6: Does this compound affect basal sGC activity or other enzymes?
This compound is highly selective for NO-stimulated sGC activity. It does not affect the basal activity of sGC.[3][5] Furthermore, it does not inhibit particulate guanylyl cyclase, adenylyl cyclase, or the activity of nitric oxide synthase (NOS).[10]
Data Summary Tables
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅N₃O₂ | [1][7][12] |
| Molecular Weight | 187.15 g/mol | [1][12] |
| Appearance | Light yellow crystalline solid | [7] |
| Solubility | DMSO (up to 100 mM), Ethanol (up to 20 mM with warming) | [12] |
| IC₅₀ | ~10-60 nM (NO-stimulated cGMP elevation) | [10] |
| Mechanism of Action | Irreversible oxidation of sGC heme iron (Fe²⁺ → Fe³⁺) | [2][3][5] |
Table 2: Example Incubation Parameters from Published Studies
| Cell/Tissue Type | This compound Concentration | Incubation Time | Outcome | Source(s) |
| Human Platelets | 1 µM | 20-30 min | 85-100% inhibition of aggregation | [6] |
| Rat Cardiac Myocytes | 10 µM | 30 min | Complete block of SNAP-induced cGMP increase | [9] |
| Rat Cardiomyoblasts | 0.1 mM - 1 mM | 2 hours | Pre-incubation for cell injury assessment | [1] |
| Murine Platelets | 10 µM | 10 min | Reduction of NO-induced cGMP increase | [8] |
Visualized Guides and Pathways
Caption: NO-sGC-cGMP signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
Encountering issues with your this compound experiment? Use this guide to diagnose common problems.
Problem: Incomplete or No Inhibition of NO-stimulated cGMP Production
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucm.es [ucm.es]
- 7. caymanchem.com [caymanchem.com]
- 8. Lack of effect of this compound does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Distinct cAMP-Dependent and cGMP-Dependent Pathways by Nitric Oxide in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
Technical Support Center: ODQ Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ODQ (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one), a potent and selective inhibitor of soluble guanylate cyclase (sGC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, irreversible inhibitor of soluble guanylate cyclase (sGC).[1][3][4] It functions by oxidizing the ferrous heme iron (Fe²⁺) prosthetic group within the sGC enzyme to the ferric state (Fe³⁺).[2][5] This oxidation renders sGC insensitive to activation by its primary endogenous activator, nitric oxide (NO), thereby blocking the downstream production of cyclic guanosine monophosphate (cGMP).[2][6]
Q2: Is the inhibitory effect of this compound reversible?
A2: In studies with the purified enzyme, the inhibition is considered irreversible because it involves a chemical change (oxidation) to the heme group.[3][6] However, the inhibition can be reversed in the presence of strong reducing agents like dithionite, which can re-reduce the heme iron back to its ferrous state.[2][5] In cellular systems, the reversibility might be more complex and depend on the cellular redox environment.[6]
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in organic solvents such as DMSO and ethanol.[7][8] For most in vitro experiments, a stock solution is prepared in DMSO.[1][7] For aqueous buffers, it is recommended to first dissolve this compound in DMSO or DMF and then dilute it into the aqueous solution.[7] It is important to note that this compound has limited solubility in aqueous buffers.[7]
Q4: How should this compound stock solutions be stored?
A4: Powdered this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to a year.[1][9][10] It is advisable to prepare and use aqueous solutions on the same day and avoid repeated freeze-thaw cycles of stock solutions.[7][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No effect of this compound on NO-stimulated cGMP production. | 1. Degraded this compound: Improper storage of stock solution. 2. Insufficient Incubation Time: this compound's inhibition is time-dependent. 3. High NO Donor Concentration: Very high concentrations of NO donors can partially overcome this compound inhibition.[11] 4. Incorrect Experimental Conditions: pH or temperature affecting this compound stability or activity. | 1. Prepare fresh this compound solution from powder. Ensure proper storage of stock solutions at -20°C or -80°C.[1][10] 2. Increase the pre-incubation time with this compound. Complete inactivation can be achieved within 10 minutes at 0.3 µM.[3][7] 3. Perform a dose-response curve for the NO donor in the presence of this compound to confirm the inhibitory effect at lower agonist concentrations. 4. Ensure that the experimental buffer is within a physiological pH range and at the correct temperature. |
| Unexpected or off-target effects observed. | 1. High this compound Concentration: At higher concentrations (micromolar range), this compound can inhibit other heme-containing proteins like nitric oxide synthase (NOS) and cytochrome P-450 enzymes.[11][12] 2. Vehicle (Solvent) Effect: The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects.[13] 3. Non-specific Antioxidant/Redox Effects: While this compound itself is not a potent scavenger of superoxide anions or hydroxyl radicals, it can influence the cellular redox environment.[13] | 1. Use the lowest effective concentration of this compound. Perform a dose-response curve to determine the optimal concentration for sGC inhibition without off-target effects. An IC₅₀ of ~20 nM has been reported.[10] 2. Always include a vehicle control group in your experiments (e.g., cells treated with the same concentration of DMSO used for the this compound group).[13] 3. To rule out non-sGC mediated effects, use other pharmacological tools or genetic models (e.g., sGC knockout cells/animals) if available. |
| Precipitation of this compound in aqueous media. | Poor Solubility: this compound has limited solubility in aqueous buffers.[7] | 1. Prepare the final dilution in aqueous buffer from a concentrated stock in DMSO or DMF immediately before use.[7] 2. Ensure the final concentration of the organic solvent is low and consistent across all experimental groups, including controls. 3. Visually inspect the solution for any precipitate before adding it to your experimental system. |
| Variability in results between experiments. | 1. Inconsistent this compound Solution Preparation: Differences in weighing, dissolving, or storing this compound. 2. Cell Passage Number/Health: Cellular response can vary with cell passage number and overall health. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.[1] | 1. Follow a standardized protocol for preparing this compound solutions. Use calibrated equipment. 2. Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase. 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols & Control Experiments
A critical aspect of using pharmacological inhibitors like this compound is the inclusion of proper control experiments to ensure that the observed effects are indeed due to the specific inhibition of the intended target.
Logical Flow of Control Experiments
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound|sGC inhibitor this compound [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | Other Nitric Oxide | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Guanylyl cyclase inhibitor | Hello Bio [hellobio.com]
- 11. Lack of effect of this compound does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The soluble guanylyl cyclase inhibitor 1H-[1,2,4]oxadiazolo[4,3,-a] quinoxalin-1-one is a nonselective heme protein inhibitor of nitric oxide synthase and other cytochrome P-450 enzymes involved in nitric oxide donor bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The selective guanylate cyclase inhibitor this compound reduces multiple organ injury in rodent models of Gram-positive and Gram-negative shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one)
Technical Support Center: ODQ (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one)
This guide provides researchers, scientists, and drug development professionals with essential information for addressing the challenges associated with the use of this compound, particularly its instability and low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one) is a potent and highly selective inhibitor of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[4] Its inhibitory action stems from its ability to oxidize the prosthetic heme group on the sGC enzyme.[1] this compound shifts the heme iron from its active ferrous (Fe2+) state to the inactive ferric (Fe3+) state.[2][3][5] This oxidation prevents NO from binding to and activating sGC, thereby blocking the downstream production of cyclic GMP (cGMP).[2][4]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is characterized by poor solubility in aqueous solutions but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[6][7] This property is a primary source of experimental challenges, as diluting a concentrated DMSO stock solution into an aqueous buffer can lead to precipitation.[6]
Q3: How should this compound be stored to ensure its stability?
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO.[8] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9]
Q4: Is this compound sensitive to light?
Yes, this compound can be sensitive to light. Exposure to light may lead to degradation and a subsequent loss of inhibitory activity.[10] It is crucial to protect both solid this compound and its solutions from light by using amber vials or by covering containers with aluminum foil.
Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving this compound.
Issue 1: Precipitation observed after adding this compound to aqueous buffer.
-
Question: I diluted my concentrated this compound stock (in DMSO) into my cell culture medium/buffer, and the solution immediately turned cloudy. What happened?
-
Answer: This is a common issue caused by this compound's low aqueous solubility.[6] When the DMSO stock is rapidly diluted in an aqueous environment, the this compound "crashes out" of the solution, forming a precipitate. This dramatically reduces the effective concentration of the inhibitor in your experiment.
-
Solution 1: Optimize Dilution Technique: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid mixing can help keep the this compound in solution.
-
Solution 2: Use Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in a medium with a decreasing percentage of DMSO.
-
Solution 3: Lower Final Concentration: If possible, reassess the required final concentration of this compound. A lower concentration will be less likely to precipitate.
-
Solution 4: Verify Vehicle Controls: Ensure your vehicle control (the same final concentration of DMSO without this compound) is also run to account for any effects of the solvent itself.
-
Issue 2: Inconsistent or absent inhibition of sGC.
-
Question: My experiments show variable results, or this compound is not inhibiting the NO-stimulated sGC activity as expected. Why could this be?
-
Answer: This can result from several factors related to this compound stability, concentration, or the experimental setup.
-
Cause A: this compound Degradation. The this compound in your working solution may have degraded. This compound is unstable in aqueous solutions, and this instability can be exacerbated by factors like pH and light exposure.[10]
-
Solution: Always prepare fresh aqueous working solutions of this compound immediately before each experiment. Protect all solutions from light during preparation and incubation.
-
-
Cause B: Insufficient Incubation Time. The inhibition of sGC by this compound is not instantaneous.[1] The oxidation of the heme group is a time-dependent process.
-
Solution: Ensure you are pre-incubating your cells or enzyme preparation with this compound for a sufficient period before adding the NO donor or agonist. This pre-incubation time may need to be optimized for your specific system (typically 15-30 minutes).
-
-
Cause C: Precipitated this compound. As discussed in Issue 1, if this compound has precipitated, its effective concentration is much lower than calculated, leading to poor inhibition.
-
Solution: Visually inspect your working solutions for any signs of precipitation before adding them to your experiment. If cloudy, prepare a fresh solution using the techniques described above.
-
-
Issue 3: Effects observed in the vehicle control group.
-
Question: My cells treated with just the DMSO vehicle are showing unexpected changes. How do I address this?
-
Answer: DMSO, while widely used, can exert biological effects, especially at higher concentrations.
-
Solution 1: Minimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, and ideally below 0.1%.
-
Solution 2: Consistent Vehicle Concentration: Ensure that all experimental conditions, including untreated and positive controls, contain the exact same final concentration of DMSO. This allows you to properly subtract the vehicle's effect from the treatment's effect.
-
Quantitative Data Summary
The following tables summarize key stability and solubility information for this compound.
Table 1: this compound Solubility Profile
| Solvent | Solubility | Notes |
| DMSO | Soluble (e.g., ≥10 mM) | The recommended solvent for preparing concentrated stock solutions.[8] |
| Aqueous Buffers (e.g., PBS, Cell Media) | Sparingly Soluble | Prone to precipitation upon dilution from DMSO stocks.[6] |
| Ethanol | Soluble | Can be used, but DMSO is more common for high-concentration stocks. |
Table 2: Factors Affecting this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendation |
| Time | Decreases over time | Prepare fresh working solutions immediately before use. |
| Light | Promotes degradation[10] | Protect solutions from light using amber vials or foil. |
| pH | Stability is pH-dependent | Maintain consistent and appropriate pH in buffers. Extreme pH values can accelerate degradation.[10][11] |
| Freeze-Thaw Cycles | Can degrade compound | Aliquot DMSO stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Aseptically weigh out the required amount of this compound powder. (Molecular Weight: 212.18 g/mol ). For 1 mL of a 10 mM solution, use 2.12 mg.
-
Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO to the solid this compound.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) tubes. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 10 µM this compound Working Solution
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Buffer: Warm your desired sterile aqueous buffer (e.g., PBS, HBSS, or cell culture medium) to the experimental temperature (e.g., 37°C).
-
Dilution: Vigorously vortex the aqueous buffer. While it is still mixing, add the required volume of the 10 mM this compound stock solution drop-by-drop. For example, to make 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of buffer.
-
Final Mix: Continue to vortex for another 10-15 seconds to ensure complete mixing.
-
Visual Inspection: Check the solution to ensure it is clear and free of any precipitate.
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.
Visual Guides
Caption: Mechanism of sGC inhibition by this compound.
Caption: Recommended workflow for preparing and using this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchwith.montclair.edu [researchwith.montclair.edu]
- 4. ahajournals.org [ahajournals.org]
- 5. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3.amazonaws.com [s3.amazonaws.com]
Technical Support Center: Understanding and Mitigating Non-Specific Effects of ODQ
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the non-specific effects of 1H-[1][2]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a widely used inhibitor of soluble guanylyl cyclase (sGC). This guide offers troubleshooting advice and frequently asked questions (FAQs) to help ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It functions by oxidizing the ferrous (Fe2+) heme iron of sGC to the ferric (Fe3+) state.[2][3] This oxidation prevents the binding of nitric oxide (NO) to the heme group, thereby inhibiting the synthesis of cyclic guanosine monophosphate (cGMP).[3] The inhibition is time-dependent and is considered apparently irreversible in studies with the purified enzyme.
Q2: What are the known non-specific effects of this compound?
A2: While potent against sGC, this compound is not entirely specific and can exhibit several off-target effects, primarily due to its ability to oxidize other heme-containing proteins. These include:
-
Inhibition of Nitric Oxide Synthase (NOS): this compound can interfere with the activity of NOS, the enzyme responsible for producing NO.[1]
-
Inhibition of Cytochrome P450 (CYP) Enzymes: this compound has been shown to inhibit various CYP450 enzymes, which are crucial for the metabolism of many compounds, including some NO donors.[1]
-
Oxidation of other Heme Proteins: The oxidizing activity of this compound is not restricted to sGC and can affect other hemoproteins like hemoglobin.[2][4]
Q3: Can high concentrations of nitric oxide (NO) overcome this compound's inhibitory effect?
A3: Yes, studies have demonstrated that high concentrations of NO donors can partially or fully overcome the inhibitory effects of this compound on sGC.[1][2] This is a critical consideration in experiments using high doses of NO-releasing compounds, as the observed effects may still be cGMP-dependent despite the presence of this compound.
Q4: Is the inhibition by this compound reversible?
A4: The reversibility of this compound's inhibition appears to depend on the experimental system. In studies using the purified sGC enzyme, the inhibition is described as apparently irreversible. However, in cellular systems, the inhibition can be reversible, likely due to the presence of intracellular reducing agents that can convert the oxidized heme back to its ferrous state.
Q5: Can this compound's effectiveness be influenced by the experimental tissue or cell type?
A5: Yes, the cellular environment can impact this compound's activity. For instance, in tissues with high concentrations of myoglobin, such as cardiomyocytes, the inhibitory effect of this compound on sGC can be significantly attenuated.[5] It is hypothesized that myoglobin may bind to both NO and this compound, thereby reducing their availability to interact with sGC.[2][5]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected or inconsistent results with this compound. | Non-specific effects of this compound on other heme proteins (NOS, CYP450s). | 1. Verify this compound Concentration: Use the lowest effective concentration of this compound, as determined by a dose-response curve in your system. 2. Control for Off-Target Effects: Conduct control experiments to assess the effect of this compound on NOS and relevant CYP450 activity in your specific experimental setup (see Experimental Protocols section). 3. Use Alternative Inhibitors: Consider using other sGC inhibitors to confirm your findings. |
| Residual NO-mediated effects are observed in the presence of this compound. | 1. High NO Donor Concentration: The concentration of the NO donor may be high enough to overcome this compound's inhibition.[1][2] 2. cGMP-Independent NO Signaling: NO can exert biological effects through cGMP-independent pathways, such as S-nitrosylation of proteins.[6][7] | 1. Titrate NO Donor: Perform experiments with a range of NO donor concentrations to understand the relationship between NO level and the observed effect in the presence of this compound. 2. Measure cGMP Levels: Directly measure intracellular cGMP levels to confirm that sGC is indeed inhibited. 3. Investigate cGMP-Independent Pathways: If effects persist despite confirmed sGC inhibition, consider investigating alternative NO signaling pathways. |
| This compound appears to be ineffective in a specific cell type (e.g., cardiomyocytes). | Presence of Interfering Substances: High concentrations of intracellular proteins like myoglobin can sequester this compound and NO, reducing their effective concentrations.[2][5] | 1. Increase this compound Concentration: Carefully titrate to a higher concentration of this compound, while being mindful of potential off-target effects. 2. Use Cell-Free Systems: If possible, confirm the direct effect of this compound on sGC from your cells of interest in a cell-free lysate preparation. 3. Consider the Cellular Environment: Be aware of the composition of your cellular model and potential interfering molecules. |
| Variability in results between experiments. | Time-Dependent Inhibition: The inhibitory effect of this compound on sGC is time-dependent. | Standardize Incubation Time: Ensure a consistent pre-incubation time with this compound across all experiments to achieve a stable level of sGC inhibition. |
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory effects of this compound.
Table 1: Inhibitory Potency of this compound on Soluble Guanylyl Cyclase (sGC)
| Preparation | IC50 | Reference |
| Cerebellar cells | ~100 nM | |
| Platelets | 10-60 nM | [3] |
| Rat Vascular Smooth Muscle | <10 nM | [3] |
| Cytosolic Extract of Rat Vascular Smooth Muscle | ~9.47 nM | [3] |
Table 2: Reported Non-Specific Effects of this compound
| Off-Target | Effect | Concentration | Reference |
| Nitric Oxide Synthase (NOS) | Inhibition | Micromolar range | [1] |
| Cytochrome P450 Enzymes | Inhibition | Micromolar range | [1] |
| Hemoglobin | Oxidation | Not specified | [2][4] |
Experimental Protocols
1. Protocol for Assessing the Effect of this compound on Nitric Oxide Synthase (NOS) Activity
This protocol is a general guideline for measuring NOS activity in cell lysates or tissue homogenates using a commercially available kit that measures the conversion of L-arginine to L-citrulline.
Materials:
-
NOS Activity Assay Kit (e.g., Cayman Chemical Cat. No. 781001 or similar)
-
Cell lysate or tissue homogenate
-
This compound
-
L-NAME (NOS inhibitor, positive control)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates according to the kit's instructions, ensuring to keep samples on ice.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
NOS Assay Buffer
-
Your sample (cell lysate or tissue homogenate)
-
Treatment:
-
Vehicle (e.g., DMSO)
-
This compound (at the concentration used in your experiments)
-
L-NAME (positive control for NOS inhibition)
-
-
-
Pre-incubation: Pre-incubate the plate at the recommended temperature for a time consistent with your experiments to allow this compound to interact with the sample.
-
Initiate Reaction: Add the reaction mixture containing L-[¹⁴C]arginine or a fluorescent substrate to each well to start the reaction.
-
Incubation: Incubate the plate for the time specified in the kit's protocol.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Separation: Separate the product (L-citrulline) from the substrate (L-arginine) using the provided resin or columns.
-
Quantification: Measure the amount of L-citrulline produced using a scintillation counter or fluorescence plate reader, depending on the kit's detection method.
-
Data Analysis: Compare the NOS activity in the this compound-treated samples to the vehicle-treated control. A significant decrease in activity suggests a non-specific effect of this compound on NOS.
2. Protocol for Assessing the Effect of this compound on Cytochrome P450 (CYP) Inhibition
This protocol provides a general method for screening the inhibitory potential of this compound on major CYP isoforms using human liver microsomes and specific probe substrates.
Materials:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)
-
Known CYP inhibitors (positive controls)
-
This compound
-
Acetonitrile or other quenching solvent
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing HLMs and phosphate buffer.
-
Reaction Setup: In a 96-well plate, add:
-
Incubation mixture
-
Treatment:
-
Vehicle (e.g., DMSO)
-
This compound (at various concentrations to determine an IC50)
-
Known CYP inhibitor (positive control)
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period.
-
Initiate Reaction: Add the specific CYP probe substrate and the NADPH regenerating system to each well to start the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation by this compound at each concentration compared to the vehicle control. Determine the IC50 value of this compound for the specific CYP isoform.
Visualizations
Figure 1: Signaling pathway illustrating the primary inhibitory action of this compound on sGC and its non-specific effects on other heme-containing proteins.
References
- 1. Kinetic Mechanisms for O2 Binding to Myoglobins and Hemoglobins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Failure of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (this compound) to inhibit soluble guanylyl cyclase in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic mechanisms for O2 binding to myoglobins and hemoglobins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Failure of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (this compound) to inhibit soluble guanylyl cyclase in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lornajane.net [lornajane.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing ODQ Efficacy in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of 1H-[1][2]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO).[3][4][5] It functions by oxidizing the ferrous (Fe2+) heme cofactor on the sGC β1 subunit to the ferric (Fe3+) state.[6][7][8] This oxidation prevents NO from binding and activating sGC, thereby inhibiting the synthesis of cyclic guanosine monophosphate (cGMP).[6][7][8]
Q2: Is the inhibition of sGC by this compound reversible?
A2: The reversibility of this compound's inhibition of sGC can depend on the experimental system. In studies with the purified enzyme, the inactivation is apparently irreversible.[3] However, in intact cellular systems, the inhibition can be overcome, particularly by high concentrations of NO donors.[3] This suggests a more complex and potentially reversible interaction within a cellular context.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for sGC, it can exhibit off-target effects, particularly at higher concentrations. As a heme-oxidizing agent, this compound can interact with other heme-containing proteins, such as hemoglobin and cytochrome P450 enzymes.[6][7][8] It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects.
Q4: How stable is this compound in solution?
A4: this compound is most stable when stored as a powder at -20°C, where it can be stable for at least two years.[5] Stock solutions in DMSO are typically stable for up to one month when stored at -20°C.[4] Solutions of this compound may slowly decompose, so it is recommended to prepare fresh solutions for optimal results.[9] Information on the stability of this compound in aqueous cell culture media is limited, and precipitation can be an issue.
Troubleshooting Guide
Problem 1: this compound is precipitating out of my cell culture medium.
-
Question: I've diluted my this compound stock solution into my cell culture medium, and I'm observing a precipitate. What should I do?
-
Answer: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its limited water solubility. Here are several steps to troubleshoot this problem:
-
Ensure Proper Dissolution of Stock: Confirm that your this compound is fully dissolved in your DMSO stock solution before diluting it into the medium.
-
Pre-warm Media: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[10]
-
Gradual Dilution: Instead of adding the concentrated stock directly to your final volume of media, try a serial dilution approach. First, dilute the stock in a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media.[11]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5% v/v) to avoid both solvent-induced cytotoxicity and precipitation of the compound.
-
Solubility Test: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration of this compound under your experimental conditions before proceeding with your main experiment.[10]
-
Problem 2: I'm not observing the expected inhibition of cGMP production.
-
Question: I've treated my cells with this compound, but I'm not seeing a significant decrease in cGMP levels after stimulating with an NO donor. What could be the cause?
-
Answer: Several factors could contribute to the lack of expected sGC inhibition. Consider the following:
-
High Concentration of NO Donor: High concentrations of nitric oxide donors can overcome the inhibitory effect of this compound.[3] Try reducing the concentration of your NO donor or increasing the concentration of this compound.
-
This compound Concentration and Incubation Time: The IC50 of this compound can vary between cell types and experimental conditions.[12][13][14] You may need to perform a dose-response curve to determine the optimal concentration and incubation time for your specific cell line. An incubation time of 20-30 minutes is often sufficient.[15]
-
Cellular Environment: In some cell types with high concentrations of other heme-containing proteins like myoglobin (e.g., cardiomyocytes), the efficacy of this compound can be reduced as these proteins may bind to this compound, lowering its effective concentration available to inhibit sGC.[16][17]
-
Verification of this compound Activity: To confirm that your this compound is active, you can test it in a cell-free assay with purified sGC.
-
Problem 3: My vehicle control (DMSO) is showing an effect.
-
Question: I'm observing changes in my cells treated with the DMSO vehicle control alone. How should I interpret my results?
-
Answer: A significant effect from the vehicle control can complicate the interpretation of your results. Here's how to address this:
-
Minimize DMSO Concentration: As a first step, ensure you are using the lowest possible final concentration of DMSO (ideally ≤ 0.1%).
-
Test Different Solvents: If DMSO continues to be an issue, you could explore other solvents, although this compound's solubility is limited in many.
-
Appropriate Controls: It is crucial to include a "no treatment" control group (cells in media alone) in addition to your vehicle control group. This will allow you to distinguish the effects of the solvent from the baseline cellular response.
-
Statistical Analysis: When analyzing your data, compare the this compound-treated group to the vehicle control group, not the "no treatment" group, to specifically assess the effect of this compound.
-
Data Presentation
Table 1: Reported IC50 and Effective Concentrations of this compound
| Cell/Tissue Type | Experimental Condition | IC50 / Effective Concentration | Reference |
| Purified sGC | ~20 nM | [4] | |
| Human Platelets | Inhibition of cGMP elevation by SNAP | 10-60 nM | [12] |
| Rat Vascular Smooth Muscle | Inhibition of cGMP elevation by SNAP | <10 nM | [12] |
| Rat Aortic Smooth Muscle Cytosol | Inhibition of sGC activity | ~10 nM | [12] |
| Cerebellar Slices | Inhibition of NO-dependent cGMP response | ~10 nM | [14] |
| Rat Aorta and Mesenteric Artery | Inhibition of NTG and NOR 3 induced relaxation | 10 µM (almost abolished effect) | [13] |
| Rat Ventricular Cardiomyocytes | No significant inhibition of cGMP increase | 50 µM | [17] |
| In vivo (Rats) | Anesthesia MAC reduction | 20-500 mg/kg (dose-dependent) | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 1.87 mg of this compound (MW: 187.16 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solution for Cell Culture:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
Serially dilute the stock solution in the pre-warmed medium to achieve the final desired working concentration.
-
Important: Add the this compound stock solution to the medium slowly while gently vortexing or swirling to prevent precipitation.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.
-
Protocol 2: Treatment of Cells with this compound and Measurement of cGMP
-
Cell Seeding: Seed your cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Controls: Prepare the following control groups:
-
Negative Control: Cells treated with vehicle (e.g., DMSO at the same final concentration as the this compound-treated groups).[19][20][21][22]
-
Positive Control (for sGC activation): Cells treated with an NO donor (e.g., SNAP, SNP, or DEA/NO) alone.[19][20][21][22]
-
Experimental Group: Cells pre-incubated with this compound for the desired time (e.g., 30 minutes) before the addition of the NO donor.
-
-
This compound Pre-incubation: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound or the vehicle control. Incubate for 20-30 minutes at 37°C.
-
sGC Stimulation: After the pre-incubation period, add the NO donor to the wells containing this compound, the vehicle control, and the positive control.
-
Incubation: Incubate for the time required for the NO donor to elicit a robust cGMP response (this should be determined empirically, but is often in the range of 5-30 minutes).
-
Cell Lysis and cGMP Measurement:
-
Terminate the experiment by removing the medium and lysing the cells according to the instructions of your chosen cGMP measurement kit. A common method is to add 0.1 M HCl to the cells and incubate at room temperature for 20 minutes.[23]
-
Collect the cell lysates and centrifuge to pellet any debris.
-
Measure the cGMP concentration in the supernatants using a commercially available cGMP ELISA kit, following the manufacturer's protocol.[1][2][23][24]
-
Visualizations
Caption: The Nitric Oxide-sGC-cGMP Signaling Pathway and the inhibitory mechanism of this compound.
Caption: A typical experimental workflow for studying the effect of this compound on sGC activity.
Caption: A decision tree for troubleshooting common issues encountered during this compound experiments.
References
- 1. arborassays.com [arborassays.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Lack of effect of this compound does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Guanylyl cyclase inhibitor | Hello Bio [hellobio.com]
- 5. biosave.com [biosave.com]
- 6. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwith.montclair.edu [researchwith.montclair.edu]
- 8. researchgate.net [researchgate.net]
- 9. agscientific.com [agscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ucm.es [ucm.es]
- 16. Failure of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (this compound) to inhibit soluble guanylyl cyclase in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Failure of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (this compound) to inhibit soluble guanylyl cyclase in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The soluble guanylyl cyclase inhibitor this compound, 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one, dose-dependently reduces the threshold for isoflurane anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scienceready.com.au [scienceready.com.au]
- 20. Positive and Negative Controls | Rockland [rockland.com]
- 21. youtube.com [youtube.com]
- 22. bosterbio.com [bosterbio.com]
- 23. bioscience.co.uk [bioscience.co.uk]
- 24. cloud-clone.com [cloud-clone.com]
Validation & Comparative
A Comparative Guide to ODQ and Other Soluble Guanylate Cyclase (sGC) Modulators
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. As the primary receptor for NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates numerous physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation. The dysfunction of the NO-sGC-cGMP axis is implicated in various cardiovascular and pulmonary diseases. Consequently, pharmacological modulation of sGC activity presents a significant therapeutic opportunity.
This guide provides a detailed comparison of 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a potent and selective experimental inhibitor of sGC, with other classes of sGC modulators, namely sGC stimulators and sGC activators. We will explore their distinct mechanisms of action, present comparative experimental data, and provide detailed methodologies for key experiments.
Distinguishing Mechanisms of Action
The key difference between this compound and other sGC modulators lies in their interaction with the enzyme's prosthetic heme group. The activity of sGC is critically dependent on the redox state of the iron atom within this heme moiety.
-
This compound (sGC Inhibitor): this compound is a selective inhibitor that targets the reduced, functional form of sGC. Its primary mechanism involves the oxidation of the ferrous (Fe²⁺) heme iron to the ferric (Fe³⁺) state.[1][3][4] This oxidation prevents NO from binding to the heme and subsequently activating the enzyme, thereby inhibiting cGMP production.[4][5] While this inhibition is irreversible in purified enzyme preparations, it can be slowly reversed in cellular environments due to the action of cellular reductants.[1]
-
sGC Stimulators (e.g., Riociguat, Vericiguat, Praliciguat): This class of compounds, which includes the first-in-class approved drug Riociguat, enhances the activity of sGC but requires the heme group to be in its reduced (Fe²⁺) state.[6][7] sGC stimulators work in a dual manner: they modestly stimulate sGC directly and, more importantly, they sensitize the enzyme to even low levels of endogenous NO, leading to a synergistic increase in cGMP production.[7][8] Because they rely on the same reduced heme state as NO, their effect is blocked by this compound.[6][9]
-
sGC Activators (e.g., Cinaciguat): sGC activators represent a distinct class that targets sGC when its heme group is either in the oxidized (Fe³⁺) state or has been lost entirely.[6][7] In pathological conditions associated with high oxidative stress, sGC can become oxidized and NO-unresponsive.[7] sGC activators can directly and potently stimulate this dysfunctional form of the enzyme to produce cGMP. Consequently, the inhibitory action of this compound, which promotes the oxidized state of sGC, actually potentiates the effect of sGC activators.[9][10][11]
Quantitative Data Comparison
The following tables summarize the key characteristics and experimental performance of this compound compared to representative sGC stimulators and activators.
Table 1: Overview of sGC Modulator Classes
| Feature | This compound (Inhibitor) | sGC Stimulators (e.g., Riociguat) | sGC Activators (e.g., Cinaciguat) |
| Class | Oxadiazolo-quinoxalin | Pyrazolopyridine | Carbamate |
| Mechanism | Heme-dependent inhibition | Heme-dependent stimulation | Heme-independent activation |
| Target sGC State | Reduced (Fe²⁺) Heme | Reduced (Fe²⁺) Heme | Oxidized (Fe³⁺) or Heme-free sGC |
| Effect on cGMP | Potent inhibition of NO-stimulated cGMP production | Direct stimulation and sensitization to NO, increasing cGMP | Potent stimulation of cGMP in oxidized sGC |
| Potency (IC₅₀/EC₅₀) | IC₅₀ ≈ 10-100 nM[1][12] | Riociguat: 73-fold increase in sGC activity at 100 µM[7] | Cinaciguat: Potent vasodilation in oxidized sGC models[10][11] |
| Interaction with NO | Blocks NO effect | Synergizes with NO | Bypasses need for NO |
Table 2: Experimental Comparison of sGC Modulator Activity in the Presence of this compound
This table illustrates how this compound is used experimentally to differentiate between sGC stimulators and activators. This compound's heme-oxidizing effect inhibits stimulators while potentiating activators.
| Compound | Experimental System | Effect without this compound | Effect with this compound Pre-treatment | Reference |
| BAY 60-4552 (Stimulator) | Rat Aortic Smooth Muscle Cells (P-VASP Assay) | Increased P-VASP levels (EC₅₀ = 15.3 nM) | Attenuated: 9.8-fold rightward shift in concentration-response curve | [6] |
| GSK2181236A (Activator) | Rat Aortic Smooth Muscle Cells (P-VASP Assay) | Increased P-VASP levels (EC₅₀ = 12.7 nM) | Potentiated: 4.7-fold leftward shift and 32% increase in max response | [6] |
| BAY 41-2272 (Stimulator) | Isolated Heart (Infarct Size) | Limited infarct size | Abrogated: Protection was eliminated | [9] |
| BAY 60-2770 (Activator) | Isolated Heart (Infarct Size) | Limited infarct size | Potentiated: Protection was enhanced | [9] |
| Sodium Nitroprusside (NO Donor) | Fetal Pulmonary Artery Smooth Muscle Cells (cGMP Assay) | Increased cGMP (from 0.68 to 2.94 pmol/mg) | Inhibited: cGMP levels reduced to 0.44 pmol/mg | [11] |
| Cinaciguat (Activator) | Fetal Pulmonary Artery Smooth Muscle Cells (cGMP Assay) | Increased cGMP (from 0.68 to 1.21 pmol/mg) | Potentiated: cGMP levels increased 14-fold to 6.18 pmol/mg | [11][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and interpreting comparative data. Below are summarized protocols for key experiments cited in the literature.
Methodology 1: Measurement of cGMP in Cultured Cells
This protocol is used to quantify the intracellular concentration of cGMP following treatment with sGC modulators.
-
Cell Culture: Pulmonary artery smooth muscle cells (PASMCs) are cultured to confluence in appropriate media.
-
Pre-incubation: Cells are washed and pre-incubated in a buffer (e.g., Krebs-Ringer bicarbonate) for approximately 20 minutes at 37°C.
-
This compound Treatment (if applicable): For experiments testing the effect of sGC oxidation, cells are treated with this compound (e.g., 10-20 µM) for a specified period (e.g., 20 minutes).[11]
-
Modulator Treatment: sGC stimulators, activators, or NO donors are added to the cells at various concentrations and incubated for a defined time (e.g., 10-20 minutes).[11]
-
Lysis and Extraction: The reaction is stopped by adding cold ethanol or another lysing agent. The cells are then scraped, and the lysate is centrifuged to remove cell debris.
-
Quantification: cGMP levels in the supernatant are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[14]
-
Normalization: cGMP concentrations are typically normalized to the total protein content in each sample, determined by a protein assay (e.g., BCA or Bradford).
Methodology 2: Assessment of Vasodilation in Isolated Aortic Rings
This ex vivo protocol assesses the functional effect of sGC modulators on blood vessel tone.
-
Tissue Preparation: A section of the thoracic aorta is excised from a rat and placed in cold, oxygenated Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into rings (2-3 mm).
-
Mounting: The aortic rings are mounted in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂. One end of the ring is fixed, and the other is attached to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension.
-
Pre-constriction: The rings are pre-constricted with a vasoconstrictor agent like phenylephrine to induce a stable contractile tone.
-
Cumulative Concentration-Response: Once a stable plateau of contraction is reached, the sGC modulator (stimulator or activator) is added to the bath in a cumulative manner, with each subsequent dose added after the response to the previous one has stabilized.
-
This compound Co-incubation (if applicable): To test the effect of sGC oxidation, rings can be pre-incubated with this compound (e.g., 10 µM) before pre-constriction.[6]
-
Data Analysis: The relaxation response is measured as the percentage decrease from the pre-constricted tone. Concentration-response curves are then plotted to determine potency (EC₅₀) and efficacy (Eₘₐₓ).
Using this compound to Differentiate sGC Modulators
This compound serves as an indispensable pharmacological tool to elucidate the mechanism of novel compounds targeting the sGC pathway. The divergent responses of sGC stimulators and activators to this compound provide a clear diagnostic criterion. A compound that is inhibited by this compound likely acts as an sGC stimulator, requiring a reduced heme for its activity. Conversely, a compound whose activity is enhanced by this compound is classified as an sGC activator, targeting the oxidized or heme-free enzyme.
Conclusion
This compound is a cornerstone research tool for investigating the NO-sGC-cGMP signaling pathway. Its specific mechanism of inhibiting sGC through heme oxidation provides a clear method for distinguishing between the two major classes of sGC agonists: stimulators and activators. While sGC stimulators like Riociguat require a reduced heme and are thus inhibited by this compound, sGC activators like Cinaciguat target the oxidized enzyme and are potentiated by this compound. This comparative framework is essential for researchers and drug development professionals working to create novel therapeutics for diseases characterized by impaired sGC function.
References
- 1. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchwith.montclair.edu [researchwith.montclair.edu]
- 6. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound|sGC inhibitor this compound [dcchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Vasodilator responses to acetylcholine are not mediated by the activation of soluble guanylate cyclase or TRPV4 channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to sGC Inhibitors: ODQ and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1H-[1][2]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a widely used inhibitor of soluble guanylate cyclase (sGC), with other notable alternatives. The objective is to offer a data-driven resource for selecting the appropriate inhibitor for preclinical research and drug development endeavors. This document outlines the mechanisms of action, quantitative inhibitory data, and detailed experimental protocols for validating the inhibitory effects on sGC.
Mechanism of Action and Performance Comparison
Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway, responsible for the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Inhibition of sGC is a critical tool for studying the physiological and pathophysiological roles of the NO/cGMP pathway. This compound is a potent and selective inhibitor of sGC, but several alternatives with different characteristics are also available.
This compound (1H-[1][2]oxadiazolo[4,3-a]quinoxalin-1-one) is a well-characterized and extensively used sGC inhibitor. Its mechanism of action involves the oxidation of the ferrous (Fe2+) iron in the heme prosthetic group of sGC to the ferric (Fe3+) state.[1][3] This oxidation prevents the binding of nitric oxide (NO), thereby inhibiting enzyme activation.[1] The inhibition by this compound is considered irreversible in the absence of reducing agents.[1]
NS 2028 is another potent and specific sGC inhibitor.[4] Similar to this compound, its inhibitory mechanism is believed to involve the oxidation of the heme iron, rendering the enzyme unresponsive to NO.[5]
Methylene Blue is a compound that also exhibits inhibitory effects on the NO/cGMP pathway. However, its mechanism is less specific compared to this compound and NS 2028. While it can inhibit sGC, it is also known to inhibit nitric oxide synthase (NOS) and may act as a scavenger of NO.[6][7] Therefore, its effects are not exclusively attributable to sGC inhibition.
The following table summarizes the key quantitative data for these sGC inhibitors.
| Inhibitor | Mechanism of Action | Target | IC50 / Ki | Selectivity |
| This compound | Oxidizes the heme iron of sGC, preventing NO binding.[1][3] | Soluble Guanylate Cyclase (sGC) | IC50: ~10-100 nM (NO-stimulated sGC)[1][8] | Selective for sGC over particulate guanylyl cyclase and adenylyl cyclase.[9] May interact with other heme-containing proteins at higher concentrations.[10] |
| NS 2028 | Likely involves oxidation of the sGC heme iron.[4][5] | Soluble Guanylate Cyclase (sGC) | Ki: 8 nM; IC50: 17-30 nM (basal sGC), 200 nM (NO-stimulated sGC)[11][12] | Potent and specific inhibitor of sGC.[4] |
| Methylene Blue | Multiple mechanisms including sGC inhibition and NO synthase inhibition.[6][13][14] | Soluble Guanylate Cyclase (sGC), Nitric Oxide Synthase (NOS) | Weak inhibitor of sGC (IC50: ~60 µM for NO-stimulated sGC). More potent inhibitor of NOS (IC50: ~5.3-9.2 µM).[6] | Non-selective, also inhibits NOS.[6][15] |
Signaling Pathway and Inhibition
The diagram below illustrates the canonical NO-sGC-cGMP signaling pathway and the points of inhibition for this compound, NS 2028, and Methylene Blue.
Caption: NO-sGC-cGMP signaling pathway and points of inhibition.
Experimental Protocols
Validation of sGC Inhibition using a cGMP Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a common method for quantifying the inhibitory effect of compounds like this compound on sGC activity by measuring cGMP production in cell lysates or purified enzyme preparations.
Materials:
-
Purified sGC or cell/tissue homogenate containing sGC
-
GTP solution (substrate)
-
NO donor (e.g., DEA/NO, SNAP)
-
Test inhibitor (e.g., this compound, NS 2028) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 1 mM GTP)[1]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Commercial cGMP ELISA kit
-
Microplate reader
Experimental Workflow:
Caption: Experimental workflow for sGC inhibition validation.
Procedure:
-
Preparation of Reagents: Prepare all solutions and buffers as required. The final concentration of the solvent for the inhibitor should be kept low (e.g., <0.1%) to avoid affecting enzyme activity.
-
Pre-incubation: In a microcentrifuge tube or a well of a microplate, pre-incubate the purified sGC or cell/tissue homogenate with various concentrations of the test inhibitor (or vehicle control) for a defined period (e.g., 10-20 minutes) at 37°C.[1] This allows the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NO donor and GTP to the pre-incubation mixture. The reaction volume should be consistent across all samples.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Reaction Termination: Stop the reaction by adding a solution that chelates divalent cations (e.g., EDTA) or by heat inactivation, as recommended by the cGMP assay kit manufacturer.
-
cGMP Quantification: Follow the instructions of the commercial cGMP ELISA kit to measure the concentration of cGMP in each sample. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of sGC inhibition against the logarithm of the inhibitor concentration. From this curve, determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of sGC activity.
Alternative Method: Radiolabeled sGC Activity Assay
For a more direct measurement of enzyme activity, a radioactive assay can be employed. This method quantifies the conversion of [α-³²P]GTP to [³²P]cGMP. The protocol is similar to the ELISA-based method, with the key difference being the detection of the radiolabeled product. After the reaction is stopped, the [³²P]cGMP is separated from the unreacted [α-³²P]GTP using techniques like thin-layer chromatography or column chromatography, followed by quantification of radioactivity using a scintillation counter.
Conclusion
The choice of an sGC inhibitor depends on the specific requirements of the experiment. This compound remains a gold standard due to its high potency and selectivity. NS 2028 presents a viable and potent alternative with a similar mechanism of action. Methylene Blue, while capable of inhibiting sGC, lacks specificity and should be used with caution when the goal is to exclusively target sGC. The provided experimental protocols offer a robust framework for researchers to validate the inhibitory effects of these and other compounds on sGC activity, thereby facilitating the advancement of research in the NO/cGMP signaling pathway.
References
- 1. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Mechanism and Impact of NS 2028 on Soluble Guanylyl Cyclase Inhibition [synapse.patsnap.com]
- 3. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of NS-2028 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel actions of methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The soluble guanylyl cyclase inhibitor 1H-[1,2,4]oxadiazolo[4,3,-a] quinoxalin-1-one is a nonselective heme protein inhibitor of nitric oxide synthase and other cytochrome P-450 enzymes involved in nitric oxide donor bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guanylate cyclase inhibition by methylene blue as an option in the treatment of vasoplegia after a severe burn. A medical hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. go.drugbank.com [go.drugbank.com]
A Comparative Guide to cGMP Inhibition: ODQ vs. LY83583
In the landscape of cellular signaling research, the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway is a critical area of investigation, playing a pivotal role in vasodilation, neurotransmission, and platelet aggregation[1][2]. Central to this pathway is the enzyme soluble guanylate cyclase (sGC), which synthesizes cGMP upon activation by NO[2]. To probe the function of this pathway, researchers rely on selective inhibitors. This guide provides an in-depth, objective comparison of two widely used sGC inhibitors: ODQ (1H-[3]oxadiazolo[4,3-a]quinoxalin-1-one) and LY83583 (6-Anilino-5,8-quinolinequinone).
Mechanism of Action: Distinct Pathways to Inhibition
While both this compound and LY83583 effectively reduce cGMP levels, their mechanisms of action are fundamentally different.
This compound is a potent, selective, and irreversible inhibitor of NO-sensitive guanylyl cyclase[1][4]. Its inhibitory action is highly specific to the enzyme's heme group[5]. This compound works by oxidizing the ferrous iron (Fe²⁺) within the sGC heme prosthetic group to its ferric state (Fe³⁺)[5][6]. This oxidation renders the enzyme insensitive to activation by nitric oxide, thereby blocking the synthesis of cGMP[5][6]. Due to this direct and specific mechanism, this compound is considered a valuable tool for elucidating the physiological importance of the NO-cGMP pathway[7].
LY83583 , in contrast, is a competitive inhibitor of soluble guanylate cyclase. Its mechanism is less direct than that of this compound and is associated with the generation of reactive oxygen species (ROS). It is believed that LY83583 interferes with the release of endothelium-derived relaxing factor (EDRF) and inhibits sGC[8]. This compound is known to lower cGMP levels across a wide range of tissues. However, its lower specificity is a key consideration for researchers[5].
Quantitative Data Comparison
The following table summarizes the key performance metrics of this compound and LY83583, providing a clear comparison for experimental design.
| Feature | This compound (1H-[3]oxadiazolo[4,3-a]quinoxalin-1-one) | LY83583 (6-Anilino-5,8-quinolinequinone) |
| Primary Target | Nitric Oxide (NO)-sensitive soluble Guanylyl Cyclase (sGC)[3][7] | Soluble Guanylyl Cyclase (sGC)[8] |
| Mechanism | Irreversible, heme-dependent oxidation of sGC's ferrous iron (Fe²⁺ → Fe³⁺)[4][5] | Competitive inhibitor; may involve ROS generation[5] |
| Potency (IC₅₀) | ~10-60 nM in human platelets and rat vascular smooth muscle[4][9]; ~20 nM for NO-sensitive guanylyl cyclase[3][7][10] | ~2 µM |
| Selectivity | Highly selective for NO-sensitive sGC. Does not affect particulate guanylyl cyclase or adenylyl cyclase[1][3][7]. Has no effect on NO synthase[4][9]. | Less selective than this compound[5]. Can affect intracellular Ca²⁺ release. |
| Reversibility | Considered irreversible in vitro[4][5]. However, some studies note reversible inhibition in tissue slice preparations[1][3]. | Reversible |
| Key Off-Target Effects | At high concentrations, may act as an unselective heme protein inhibitor[5]. | Can induce proliferation arrest and senescence in various cell lines[11]. |
| Cell Permeability | Yes[3] | Yes |
Signaling Pathway and Inhibition Points
The diagram below illustrates the canonical NO/sGC/cGMP signaling pathway and the distinct points of intervention for this compound and LY83583.
Caption: The NO/sGC/cGMP signaling pathway with points of inhibition for this compound and LY83583.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate and compare sGC inhibitors. Specific details may need optimization based on the cell type or tissue being studied.
1. In Vitro sGC Activity Assay (using cell/tissue lysates)
This protocol measures the direct effect of inhibitors on sGC enzymatic activity.
-
Objective: To determine the IC₅₀ of this compound and LY83583 on sGC activity in a cell-free system.
-
Methodology:
-
Lysate Preparation: Homogenize cells or tissues in a cold lysis buffer (e.g., 50 mM TEA/HCl, pH 7.5, containing protease inhibitors). Centrifuge at high speed (e.g., 100,000 x g) to pellet membranes and obtain the cytosolic fraction containing sGC.
-
Reaction Mixture: Prepare a reaction buffer containing GTP (substrate, e.g., 0.5 mM), a phosphodiesterase (PDE) inhibitor (e.g., IBMX, 1 mM) to prevent cGMP degradation, and MgCl₂ or MnCl₂ as a cofactor[12][13].
-
Inhibitor Incubation: Pre-incubate the cytosolic lysate with varying concentrations of this compound, LY83583, or vehicle (DMSO) for a specified time at 37°C.
-
Initiation of Reaction: Add an NO donor (e.g., DEA/NO, SNAP) to activate sGC and start the reaction. Incubate for 10-15 minutes at 37°C.
-
Termination: Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid or by heating).
-
cGMP Quantification: Measure the amount of cGMP produced using a commercially available cGMP ELISA kit, radioimmunoassay (RIA), or fluorescent assay kit[14][15][16].
-
Data Analysis: Plot the percentage of sGC inhibition against the inhibitor concentration to calculate the IC₅₀ value.
-
2. Intracellular cGMP Measurement (Cell-Based Assay)
This protocol assesses the ability of inhibitors to block cGMP production in intact cells.
-
Objective: To compare the efficacy of this compound and LY83583 in preventing NO-stimulated cGMP accumulation in cultured cells.
-
Methodology:
-
Cell Culture: Plate cells (e.g., vascular smooth muscle cells, platelets, HEK293 cells) in multi-well plates and grow to desired confluency.
-
Pre-incubation: Wash cells with a physiological buffer (e.g., Krebs-Henseleit buffer) and pre-incubate with a PDE inhibitor (e.g., IBMX) for 20-30 minutes to allow it to enter the cells.
-
Inhibitor Treatment: Add various concentrations of this compound, LY83583, or vehicle control to the wells and incubate for a predetermined time (e.g., 30-60 minutes).
-
Stimulation: Add an sGC stimulator, such as an NO donor (e.g., sodium nitroprusside), to the wells and incubate for a short period (e.g., 2-10 minutes).
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl) to extract intracellular cGMP[14][16].
-
cGMP Quantification: Centrifuge the lysates to pellet cell debris. Measure the cGMP concentration in the supernatant using a cGMP ELISA or a similar immunoassay[14][15][16].
-
Data Normalization: Normalize cGMP levels to the total protein concentration in each sample.
-
Comparative Experimental Workflow
The following diagram outlines a logical workflow for a head-to-head comparison of this compound and LY83583 in a cell-based experiment.
Caption: A typical experimental workflow for comparing sGC inhibitors in cell culture.
Summary and Recommendations
Both this compound and LY83583 are effective inhibitors of the sGC-cGMP pathway, but their distinct properties make them suitable for different experimental contexts.
-
Choose this compound for High Specificity: this compound is the inhibitor of choice when the primary goal is to selectively and potently probe the direct involvement of the NO-sGC-cGMP signaling axis[1][5]. Its well-defined, heme-targeted mechanism provides a high degree of confidence that the observed effects are due to sGC inhibition. Researchers should, however, remain aware of its irreversibility and the potential for high NO concentrations to overcome its inhibitory effect[5][17].
-
Use LY83583 with Caution: LY83583 can be used to inhibit cGMP production, but its off-target effects and ROS-generating mechanism require careful consideration[5]. When using LY83583, it is advisable to include controls to account for potential effects on intracellular calcium and ROS-mediated events that are independent of sGC inhibition.
References
- 1. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound [sigmaaldrich.com]
- 4. This compound|sGC inhibitor this compound [dcchemicals.com]
- 5. Lack of effect of this compound does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzo Life Sciences this compound (50mg). CAS: 41443-28-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. apexbt.com [apexbt.com]
- 9. ucm.es [ucm.es]
- 10. agscientific.com [agscientific.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a spectrophotometric assay for cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Lack of effect of this compound does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Soluble Guanylate Cyclase Inhibitors: ODQ and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a widely used inhibitor of soluble guanylate cyclase (sGC), with other alternative inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for research and drug development.
Introduction to Soluble Guanylate Cyclase and Its Inhibition
Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. As a heterodimeric heme-containing protein, it functions as the primary receptor for NO. Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger that mediates various physiological processes, including smooth muscle relaxation, neurotransmission, and platelet inhibition.
Given its central role in NO signaling, sGC has become an important therapeutic target. Inhibitors of sGC are invaluable pharmacological tools for dissecting cGMP-mediated from cGMP-independent effects of NO and for studying the physiological and pathophysiological roles of the NO/cGMP pathway.
This compound: A Potent but Not Entirely Selective sGC Inhibitor
This compound is a potent and widely utilized inhibitor of sGC. Its mechanism of action involves the oxidation of the ferrous iron (Fe²⁺) in the heme prosthetic group of sGC to the ferric state (Fe³⁺). This oxidation renders the enzyme insensitive to activation by NO. While this compound has been instrumental in advancing our understanding of sGC signaling, a growing body of evidence indicates that its selectivity is not absolute.
Studies have revealed that this compound can also interact with other heme-containing proteins, leading to off-target effects. These include the inhibition of nitric oxide synthase (NOS) and various cytochrome P-450 (CYP) enzymes. This lack of complete specificity necessitates careful consideration and the use of appropriate controls when interpreting experimental results obtained with this compound.
Comparison of sGC Inhibitor Selectivity
To provide a clear comparison, the following table summarizes the available quantitative data (IC50 values) for this compound and two alternative sGC inhibitors, NS-2028 and Methylene Blue, against sGC and other relevant enzymes. A lower IC50 value indicates higher potency.
| Inhibitor | Target Enzyme | IC50 (nM) | Reference |
| This compound | Soluble Guanylate Cyclase (NO-stimulated) | ~20 | [4] |
| Nitric Oxide Synthase (NOS) | Potentially micromolar range (data limited) | [5] | |
| Cytochrome P-450 enzymes | Potentially micromolar range (data limited) | [5] | |
| NS-2028 | Soluble Guanylate Cyclase (basal) | 30 | [4][6][7] |
| Soluble Guanylate Cyclase (NO-stimulated) | 200 | [4][6][7] | |
| Neuronal Nitric Oxide Synthase (nNOS) | 20 | [4][6] | |
| Methylene Blue | Soluble Guanylate Cyclase | Micromolar range (data limited) | [8] |
Note: The IC50 values can vary depending on the experimental conditions.
Signaling Pathway and Experimental Workflow
To visualize the context of sGC inhibition and the process of evaluating inhibitor selectivity, the following diagrams are provided.
Caption: Nitric Oxide Signaling Pathway and the Site of this compound Action.
Caption: Experimental Workflow for Determining Inhibitor Selectivity.
Experimental Protocols
A detailed protocol for determining the IC50 of a test compound against sGC is provided below. This protocol can be adapted to assess the selectivity of the inhibitor against a panel of other enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against soluble guanylate cyclase.
Materials:
-
Purified soluble guanylate cyclase (sGC)
-
Guanosine triphosphate (GTP), substrate
-
Nitric oxide (NO) donor (e.g., SNAP, DEA/NO)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, containing 2 mM MgCl₂, 1 mM cGMP, 1 mM DTT)
-
96-well microplates
-
Microplate reader capable of detecting the product (e.g., for a colorimetric or fluorescent assay)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of concentrations to be tested.
-
Prepare solutions of sGC, GTP, and the NO donor in the assay buffer at the desired concentrations.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add a fixed amount of the sGC enzyme solution.
-
Add the various concentrations of the test inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the NO donor followed by the substrate (GTP) to all wells.
-
-
Measurement of Enzyme Activity:
-
Incubate the reaction mixture for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Measure the amount of cGMP produced using a suitable detection method (e.g., ELISA, radioimmunoassay, or a coupled-enzyme assay that generates a colorimetric or fluorescent signal).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Selectivity Profiling:
To determine the selectivity of the inhibitor, the same experimental protocol should be performed for a panel of other relevant enzymes, particularly other heme-containing proteins like nitric oxide synthases and cytochrome P450 isoforms. By comparing the IC50 values obtained for the target enzyme (sGC) with those for the off-target enzymes, a selectivity profile can be established. A highly selective inhibitor will have a significantly lower IC50 for sGC compared to other enzymes.
Conclusion
While this compound is a powerful tool for studying the NO/cGMP pathway, its potential for off-target effects on other heme-containing proteins should be carefully considered. For studies requiring high specificity, alternative inhibitors such as NS-2028 may offer a better selectivity profile, although it also shows inhibitory activity against nNOS. The choice of inhibitor should be guided by the specific research question and the experimental context. It is crucial to perform thorough selectivity profiling and include appropriate controls to ensure the validity and accurate interpretation of experimental findings.
References
- 1. courses.edx.org [courses.edx.org]
- 2. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of ODQ and NS 2028: Potent Inhibitors of Soluble Guanylate Cyclase
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative pharmacology, mechanism of action, and experimental applications of ODQ and NS 2028, two widely used inhibitors of soluble guanylate cyclase (sGC).
This guide provides a detailed comparative analysis of 1H-oxadiazolo[4,3-a]quinoxalin-1-one (this compound) and 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one (NS 2028), two potent and selective inhibitors of the nitric oxide (NO) receptor, soluble guanylate cyclase (sGC). Both compounds are invaluable tools for investigating the physiological and pathophysiological roles of the NO-sGC-cGMP signaling pathway. NS 2028 is a structural analogue of this compound.
Mechanism of Action: Targeting the Heme Prosthetic Group
Both this compound and NS 2028 exert their inhibitory effects by targeting the heme prosthetic group of sGC. The enzyme sGC is a heterodimer containing a heme moiety that serves as the receptor for NO. Under basal conditions, the heme iron is in the ferrous (Fe2+) state. Binding of NO to this ferrous heme triggers a conformational change that activates the enzyme, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
This compound and NS 2028 are believed to inhibit sGC by oxidizing the heme iron from the ferrous (Fe2+) to the ferric (Fe3+) state. This oxidation renders the enzyme insensitive to activation by NO. Inhibition by NS 2028 is accompanied by a shift in the Soret absorption maximum of the enzyme's heme cofactor from 430 nm to 390 nm, which is indicative of this oxidative mechanism. The inhibition by NS 2028 has been characterized as irreversible.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key quantitative parameters for this compound and NS 2028, providing a clear comparison of their potency in various experimental systems.
| Parameter | This compound | NS 2028 | Reference |
| Target | Soluble Guanylate Cyclase (sGC) | Soluble Guanylate Cyclase (sGC) | |
| Mechanism | Heme-site inhibitor, oxidizes heme iron | Heme-site inhibitor, oxidizes heme iron | |
| Inhibition Type | Irreversible | Irreversible | |
| IC50 (basal sGC activity) | Not widely reported | 30 nM (purified bovine lung sGC) | |
| IC50 (NO-stimulated sGC activity) | ~20 nM (in incubated cerebellum slices) | 200 nM (purified bovine lung sGC) | |
| IC50 (S-nitroso-glutathione-enhanced sGC activity) | Not specified | 17 nM (mouse cerebellum homogenates) | |
| IC50 (NMDA-stimulated cGMP formation) | Not specified | 20 nM (mouse cerebellum tissue slices) | |
| IC50 (SIN-1-elicited cGMP formation) | Not specified | 30 nM (human cultured umbilical vein endothelial cells) | |
| Ki | Not widely reported | 8 nM |
Signaling Pathway and Inhibition
The following diagram illustrates the canonical NO-sGC-cGMP signaling pathway and the points of inhibition by this compound and NS 2028.
Experimental Protocols and Workflows
Purification of Soluble Guanylate Cyclase from Bovine Lung
A common source for purifying sGC for in vitro assays is bovine lung. The general protocol involves:
-
Homogenization: Bovine lungs are minced and homogenized in a buffer solution.
-
Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a supernatant containing soluble proteins, including sGC.
-
Chromatography: The supernatant is subjected to a series of column chromatography steps for purification. These may include ion exchange chromatography (e.g., DEAE-Sepharose) and affinity chromatography.
In Vitro sGC Activity Assay
This assay measures the ability of sGC to produce cGMP from GTP.
-
Reaction Mixture: A reaction mixture is prepared containing purified sGC, GTP, a phosphodiesterase inhibitor (to prevent cGMP degradation), and a buffer.
-
Stimulation: The enzyme is stimulated with an NO donor (e.g., sodium nitroprusside).
-
Inhibition: To test the inhibitors, this compound or NS 2028 are pre-incubated with the enzyme before the addition of the NO donor.
-
Quantification: The reaction is stopped, and the amount of cGMP produced is quantified, typically using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
Measurement of cGMP in Cultured Cells
This assay determines the effect of sGC inhibitors on intracellular cGMP levels.
-
Cell Culture: Cells expressing sGC (e.g., endothelial cells, smooth muscle cells) are cultured.
-
Treatment: Cells are treated with an NO donor in the presence or absence of this compound or NS 2028.
-
Lysis: The cells are lysed to release intracellular components.
-
Quantification: cGMP levels in the cell lysates are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Smooth Muscle Contractility Assay
This ex vivo assay assesses the physiological effect of sGC inhibition on smooth muscle relaxation.
-
Tissue Preparation: A segment of smooth muscle tissue, such as a guinea pig tracheal ring, is dissected and mounted in an organ bath containing a physiological salt solution.
-
Contraction: The muscle is pre-contracted with an agent like histamine or carbachol.
-
Relaxation: A relaxing agent that acts via the NO-sGC pathway (e.g., nitroglycerin) is added, and the degree of muscle relaxation is measured.
-
Inhibition: The experiment is repeated in the presence of this compound or NS 2028 to determine their effect on NO-mediated relaxation.
The following diagram illustrates a typical experimental workflow for comparing the effects of sGC inhibitors.
Selectivity and Specificity
Both this compound and NS 2028 are considered highly selective inhibitors of sGC. For instance, NS 2028 did not affect the relaxant responses to atrial natriuretic factor (an activator of particulate guanylate cyclase) or forskolin (an activator of adenylyl cyclase), indicating its specificity for the soluble form of guanylate cyclase. Similarly, in guinea-pig trachea, NS 2028 fully inhibited nitroglycerin-induced relaxation but did not affect relaxations to terbutaline, theophylline, or vasoactive intestinal polypeptide (VIP).
Conclusion
This compound and its analogue NS 2028 are potent and selective inhibitors of soluble guanylate cyclase, acting through the oxidation of the enzyme's heme iron. While both are effective tools for studying the NO-sGC-cGMP pathway, NS 2028 has been more extensively characterized in terms of its inhibitory kinetics and potency against both basal and stimulated sGC activity. The choice between these inhibitors may depend on the specific experimental context and the desired concentration range. The detailed experimental protocols and comparative data presented in this guide are intended to assist researchers in designing and interpreting experiments aimed at elucidating the complex roles of cGMP signaling in health and disease.
Validating Experimental Findings: A Comparative Guide to ODQ and a Novel sGC Inhibitor
For researchers, scientists, and drug development professionals, establishing the precise role of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical step in validating novel therapeutic targets. The go-to pharmacological tool for this purpose has long been 1H-[1]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a potent inhibitor of soluble guanylyl cyclase (sGC), the primary receptor for NO. This guide provides an objective comparison of this compound with a closely related alternative, NS-2028, and other validation methodologies, supported by experimental data to inform your research decisions.
Unveiling the Mechanism: this compound and the NO-sGC-cGMP Pathway
The canonical NO-sGC-cGMP signaling pathway plays a pivotal role in a myriad of physiological processes, including vasodilation, neurotransmission, and platelet aggregation. Nitric oxide, produced by NO synthases, diffuses into target cells and binds to the heme moiety of sGC. This binding activates sGC to convert guanosine triphosphate (GTP) to the second messenger cGMP, which in turn activates downstream effectors like protein kinase G (PKG) to elicit a cellular response.
This compound and its analogue NS-2028 function by oxidizing the ferrous iron (Fe2+) of the heme group in sGC to the ferric state (Fe3+).[2][3] This oxidation renders sGC insensitive to activation by NO, thereby inhibiting the production of cGMP and effectively blocking the signaling cascade.[2][3] This mechanism makes this compound an invaluable tool for discerning whether a biological effect is mediated through the sGC pathway.
Head-to-Head Comparison: this compound vs. NS-2028
While this compound has been the more extensively used sGC inhibitor, NS-2028 presents itself as a potent alternative with a similar mechanism of action.[2][3] Both compounds are structurally related and act as irreversible inhibitors of sGC.[2][3]
| Feature | This compound (1H-[1]oxadiazolo[4,3-a]quinoxalin-1-one) | NS-2028 (4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one) |
| Mechanism of Action | Oxidizes the heme iron of sGC, rendering it insensitive to NO.[2][3] | Oxidizes the heme iron of sGC, rendering it insensitive to NO.[2][3] |
| Potency (IC50) | Basal sGC activity: ~10 nM; NO-stimulated sGC activity: ~30 nM in some systems. | Basal sGC activity: 30 nM; NO-stimulated sGC activity: 200 nM.[3][4] |
| Specificity | Selective for sGC at low concentrations. At higher concentrations, it may affect other heme-containing proteins. | Potent and specific inhibitor of sGC.[2][3] |
| In Vivo Use | Widely used in various in vivo models. | Less documented in vivo use compared to this compound. |
| Key Application | Validating the involvement of the NO-sGC-cGMP pathway in a wide range of biological processes. | A viable alternative to this compound for sGC inhibition studies. |
Beyond Inhibition: Alternative Approaches for Pathway Validation
| Validation Method | Principle | Advantages | Disadvantages |
| sGC Activators/Stimulators | Directly activate or sensitize sGC to NO, leading to increased cGMP production. | Provide a gain-of-function validation to complement the loss-of-function approach of inhibitors. | Can have off-target effects; their effects can be complex and context-dependent. |
| Genetic Knockdown (siRNA/shRNA) | Reduces the expression of sGC subunits (GUCY1A1, GUCY1B1) using RNA interference. | Highly specific for the target protein; provides a powerful genetic validation. | Transient effect; efficiency of knockdown can vary; potential for off-target effects of the siRNA. |
| Genetic Knockout (CRISPR/Cas9) | Permanently deletes the genes encoding for sGC subunits. | Complete and permanent loss of function, providing definitive genetic evidence. | Technically challenging; can be lethal if the gene is essential; potential for off-target genomic modifications. |
Experimental Protocols
Pharmacological Inhibition with this compound in Cell Culture
This protocol outlines a general procedure for treating cultured cells with this compound to assess the involvement of the sGC pathway in a specific cellular response.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in cell culture medium to the desired final working concentration (typically in the range of 1-10 µM).
-
Pre-incubation with this compound: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO without this compound) must be included. Incubate the cells for a sufficient period (e.g., 30-60 minutes) to allow for sGC inhibition.
-
Stimulation: After the pre-incubation period, stimulate the cells with an NO donor (e.g., SNP, DEA/NO) or the experimental treatment of interest.
-
Endpoint Measurement: Following the stimulation period, lyse the cells and measure the endpoint of interest. This could be the intracellular cGMP concentration (using an ELISA kit), phosphorylation of downstream targets like VASP, or a functional cellular response (e.g., cell migration, proliferation).
Measurement of cGMP Levels
A common method to quantify the effect of sGC modulation is to measure intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Cell Lysis: After the experimental treatment, aspirate the medium and lyse the cells using the lysis buffer provided in the cGMP assay kit.
-
Sample Preparation: Collect the cell lysates and centrifuge to pellet any cellular debris.
-
ELISA Procedure: Follow the manufacturer's instructions for the cGMP ELISA kit. This typically involves adding the cell lysates and a fixed amount of HRP-conjugated cGMP to a microplate pre-coated with a cGMP-specific antibody.
-
Detection: After incubation and washing steps, add a substrate solution to develop a colorimetric signal. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cGMP concentration in each sample based on a standard curve.
Validation by siRNA-mediated Knockdown of sGC
This protocol provides a general workflow for using siRNA to knockdown the expression of sGC subunits.
-
siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting the alpha (GUCY1A1) and beta (GUCY1B1) subunits of sGC. A non-targeting siRNA control is essential.
-
Transfection: Transfect the cells with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol. Optimize the siRNA concentration and transfection time for your specific cell type.
-
Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target mRNA and protein.
-
Validation of Knockdown: Harvest a subset of the cells to validate the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Functional Assay: Use the remaining cells with confirmed sGC knockdown to perform the functional assay of interest, comparing the response to the non-targeting siRNA control.
Visualizing the Pathway and Workflows
Figure 1. The NO-sGC-cGMP signaling pathway and the inhibitory mechanism of this compound/NS-2028.
Figure 2. Comparative experimental workflows for sGC pathway validation.
References
- 1. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of ODQ Effects with Genetic Models: A Comparative Guide
In the realm of nitric oxide (NO) signaling research, 1H-[1][2]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) has been an indispensable pharmacological tool. As a potent and selective inhibitor of soluble guanylyl cyclase (sGC), the primary receptor for NO, this compound has been instrumental in delineating the cGMP-dependent effects of NO. However, the interpretation of data from pharmacological inhibition alone can be ambiguous. The advent of genetic models, specifically sGC knockout (GCKO) mice, has provided a crucial methodology for the cross-validation of this compound's effects, offering a more definitive understanding of the NO-sGC-cGMP signaling pathway.
This guide provides a comparative analysis of this compound's performance against genetic models and other alternative sGC modulators, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in the field of NO signaling and pharmacology.
Comparative Efficacy of sGC Inhibition: Pharmacological vs. Genetic Models
The most direct method to validate the specificity of a pharmacological inhibitor is to compare its effects with a genetic model where the target protein is absent. Studies comparing the effects of this compound in wild-type (WT) and sGC knockout (GCKO) mice have been pivotal in understanding its efficacy and limitations.
A key finding from these comparative studies is that while this compound effectively inhibits NO-induced vasodilation in tissues from WT animals, high concentrations of NO donors can partially overcome this inhibition. In contrast, the vasorelaxant response to NO donors is completely absent in tissues from GCKO mice. This demonstrates that while this compound is a potent sGC inhibitor, its effects can sometimes be surmounted, leading to residual cGMP production. The genetic knockout, however, provides a complete and unambiguous ablation of the signaling pathway.
| Model | Response to NO Donors | Effect of this compound | Key Takeaway |
| Wild-Type (WT) Mice | Dose-dependent vasodilation. | Inhibition of vasodilation, which can be partially overcome by high concentrations of NO donors. | This compound is an effective but not always absolute inhibitor of sGC in a physiological context. |
| sGC Knockout (GCKO) Mice | No vasodilation in response to NO donors. | N/A (target is absent). | Provides a definitive baseline for complete sGC inhibition, validating that NO's primary vasodilatory effect is mediated through sGC. |
Alternatives to this compound for Modulating sGC Activity
The limitations of this compound and the desire for different modes of sGC modulation have led to the development of other pharmacological agents. These can be broadly categorized as other inhibitors, sGC stimulators, and sGC activators.
| Compound Class | Examples | Mechanism of Action | Potency (IC50/EC50) | Key Features |
| sGC Inhibitors | This compound | Oxidizes the heme iron of sGC, preventing NO binding. | IC50 ~10-60 nM for NO-stimulated cGMP production.[3] | Potent and selective, but inhibition can be overcome by high NO concentrations. |
| NS2028 | Similar to this compound, inhibits sGC. | IC50 of 30 nM for basal and 200 nM for NO-stimulated sGC activity.[1][2][4][5] | A potent alternative to this compound. | |
| sGC Stimulators | Riociguat, Vericiguat | Directly stimulate sGC in a heme-dependent manner and sensitize sGC to endogenous NO. | - | Effective in conditions with reduced NO bioavailability but require the presence of the sGC heme group. |
| sGC Activators | Cinaciguat, Ataciguat | Activate sGC in a heme-independent manner, particularly effective on oxidized or heme-free sGC. | - | Useful in disease states associated with oxidative stress where sGC may be heme-deficient. |
Experimental Protocols
Wire Myography for Assessment of Aortic Vasodilation
This protocol outlines the methodology for assessing the vasodilatory effects of various compounds on isolated mouse aortic rings, a standard technique for cross-validating pharmacological and genetic models of sGC function.
1. Aortic Ring Preparation:
-
Mice (both WT and GCKO) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.
-
The aorta is cleaned of adherent connective and adipose tissue.
-
2-3 mm wide rings are cut from the aorta.
2. Mounting:
-
Aortic rings are mounted on two stainless steel wires in a wire myograph chamber.
-
The chamber is filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.
3. Equilibration and Viability Check:
-
The rings are allowed to equilibrate for 60-90 minutes under a baseline tension.
-
The viability of the rings is tested by inducing contraction with a vasoconstrictor, typically phenylephrine or a high potassium solution.
-
Endothelial integrity is assessed by observing relaxation in response to acetylcholine in pre-contracted rings.
4. Experimental Procedure:
-
After a washout period, the aortic rings are pre-contracted again.
-
For pharmacological studies, tissues from WT mice are incubated with this compound or an alternative compound for a specified period before the addition of an NO donor.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of an NO donor (e.g., DEA-NO, SNP) to the bath.
-
The resulting relaxation is recorded as a percentage of the pre-contraction.
5. Data Analysis:
-
The concentration-response data are fitted to a sigmoidal curve to determine parameters such as the maximum relaxation (Emax) and the concentration producing 50% of the maximal response (EC50).
-
Statistical comparisons are made between different experimental groups (e.g., WT vs. GCKO, with and without this compound).
Visualizations
Signaling Pathway and Points of Intervention
Experimental Workflow: Wire Myography
Logical Relationship: Pharmacological vs. Genetic Inhibition
References
ODQ as a Negative Control in Nitric Oxide Signaling: A Comparative Guide
In the intricate world of nitric oxide (NO) signaling research, the use of precise molecular tools is paramount to dissecting its downstream effects. One of the key players in this pathway is soluble guanylate cyclase (sGC), the primary receptor for NO. To ascertain whether a biological response to NO is mediated by the canonical NO/sGC/cGMP pathway, researchers rely on specific inhibitors. 1H-[1][2]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) has emerged as a widely used pharmacological tool for this purpose, serving as a negative control. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data, to aid researchers in making informed decisions for their study designs.
Mechanism of Action: How this compound Inhibits NO Signaling
This compound exerts its inhibitory effect by targeting the prosthetic heme group of sGC.[1][3][4] Nitric oxide typically activates sGC by binding to the ferrous (Fe2+) iron atom of this heme group. This compound's mechanism involves the oxidation of this heme iron to the ferric (Fe3+) state.[1][5] This oxidized form of sGC has a low affinity for NO, thereby preventing the activation of the enzyme and the subsequent production of cyclic guanosine monophosphate (cGMP).[1] This action is highly selective for sGC, as this compound does not significantly inhibit membrane-bound guanylyl cyclases or adenylyl cyclases at concentrations typically used in experiments.[4][6] While initially characterized as an irreversible inhibitor in purified enzyme preparations, studies in cellular contexts suggest that its inhibition can be overcome by high concentrations of NO donors, indicating a reversible nature in a cellular environment.[3]
Comparative Analysis of sGC Inhibitors
While this compound is the most commonly used sGC inhibitor, other compounds are available. A direct comparison is essential for selecting the most appropriate tool for a given experiment.
| Inhibitor | Mechanism of Action | Typical Working Concentration | Potency (IC50) | Selectivity | Key Considerations |
| This compound | Oxidizes the heme iron of sGC to the ferric state, preventing NO binding.[1][5] | 1-10 µM | ~10-60 nM for NO-stimulated sGC activity.[2] | Highly selective for sGC over particulate guanylyl cyclases and adenylyl cyclases.[4][6] At higher concentrations (>10 µM), it may inhibit other heme-containing proteins like nitric oxide synthase (NOS) and cytochrome P450 enzymes.[3] | Inhibition can be reversed by high concentrations of NO donors in cellular systems.[3] |
| NS 2028 | A derivative of this compound, it also acts by oxidizing the heme iron of sGC.[4] | 1-10 µM | Similar to this compound. | Similar selectivity profile to this compound.[4] | Shares the property of reversible inhibition by high NO concentrations with this compound.[3] Less commonly used and characterized than this compound. |
| Methylene Blue | Non-specific inhibitor of sGC. | 1-10 µM | Micromolar range. | Non-specific; also inhibits NOS and generates reactive oxygen species.[7] | Due to its lack of specificity, it is generally not recommended as a primary tool for studying the NO/cGMP pathway.[7] |
Quantitative Data on this compound Performance
The following table summarizes experimental data on the efficacy of this compound in inhibiting NO-mediated responses.
| Experimental System | NO Donor | Measured Response | This compound Concentration | % Inhibition / Effect | Reference |
| Human platelets | S-nitroso-DL-penicillamine (SNAP) | cGMP elevation | 10-60 nM (IC50) | 50% | [2] |
| Rat vascular smooth muscle | S-nitroso-DL-penicillamine (SNAP) | cGMP elevation | <10 nM (IC50) | 50% | [2] |
| Rat aortic rings | DEA-NO | Relaxation | 10 µM | Did not fully eliminate relaxation, suggesting high NO can overcome inhibition. | [3] |
| HEK-GC cells | DEA-NO | cGMP production | 100 µM | Did not completely abrogate NO-induced cGMP production. | [3] |
Experimental Protocols
General Protocol for Using this compound in Cell Culture
This protocol provides a general guideline for using this compound to investigate the role of the NO/sGC/cGMP pathway in cultured cells.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NO donor of choice (e.g., DEA-NO, SNAP)
-
Assay reagents for measuring the downstream response (e.g., cGMP EIA kit, reagents for Western blotting of phosphorylated VASP)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and reach the desired confluency.
-
Pre-incubation with this compound:
-
Prepare working solutions of this compound in cell culture medium. A typical final concentration is 1-10 µM. Include a vehicle control (e.g., DMSO).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing this compound or vehicle to the respective wells.
-
Incubate for a sufficient period to allow for cellular uptake and inhibition of sGC. This is typically 30-60 minutes at 37°C.
-
-
Stimulation with NO Donor:
-
Prepare a working solution of the NO donor in cell culture medium.
-
Add the NO donor to the wells already containing this compound or vehicle.
-
Incubate for the time required to elicit the biological response of interest.
-
-
Measurement of Downstream Response:
-
Terminate the experiment and lyse the cells.
-
Measure the levels of cGMP using a commercial ELISA kit or assess the phosphorylation status of downstream targets like VASP by Western blotting.
-
Visualizing the NO Signaling Pathway and this compound's Role
The following diagrams illustrate the nitric oxide signaling pathway, a typical experimental workflow using this compound, and the logic behind its use as a negative control.
Caption: The Nitric Oxide (NO) signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound as a negative control.
Caption: Logical framework for using this compound to discern NO signaling pathways.
Conclusion
This compound remains a valuable and highly selective tool for dissecting the role of the canonical NO/sGC/cGMP signaling pathway. Its utility as a negative control is well-established, allowing researchers to confidently attribute NO-mediated effects to the activation of sGC. However, it is crucial to be aware of its potential for reversible inhibition in cellular systems, especially when using high concentrations of NO donors. For most applications, this compound provides a reliable means of investigating cGMP-dependent signaling, and its careful use, in conjunction with appropriate controls, will continue to advance our understanding of the multifaceted roles of nitric oxide in physiology and pathophysiology.
References
- 1. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of effect of this compound does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Inhibition of soluble guanylate cyclase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective guanylyl cyclase inhibitor reverses nitric oxide-induced vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The soluble guanylyl cyclase inhibitor this compound, 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one, dose-dependently reduces the threshold for isoflurane anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ODQ: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound (1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one), a potent and selective inhibitor of soluble guanylyl cyclase. Adherence to these procedures is critical due to the hazardous nature of this compound.
I. Understanding the Hazards of this compound
Before handling this compound, it is crucial to be aware of its associated hazards. According to safety data sheets (SDS), this compound presents the following risks:
Due to its high aquatic toxicity, this compound must be disposed of as hazardous waste and should never be poured down the drain. Improper disposal can lead to significant environmental damage. The designated disposal route is through an approved waste disposal plant.[2]
II. Quantitative Data and Chemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₅N₃O₂ |
| Molecular Weight | 187.15 g/mol [4] |
| CAS Number | 41443-28-1[4] |
| Appearance | Light yellow powder or crystalline solid[5][6] |
| Solubility | - DMSO: ~15-25 mg/mL[5][6][7]- DMF: ~30 mg/mL[6]- Ethanol: ~0.5 mg/mL[6]- Water: Insoluble |
| Storage Temperature | -20°C[2][7] |
| Chemical Incompatibility | Strong acids/alkalis, strong oxidizing/reducing agents.[2] |
III. Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to its final collection.
1. Waste Identification and Segregation:
-
Solid this compound Waste:
-
This includes expired or unused pure this compound, as well as contaminated personal protective equipment (PPE) such as gloves, weigh boats, and kimwipes.
-
All solid waste must be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid this compound Waste:
-
This includes solutions containing this compound, such as stock solutions, experimental media, and solvent rinses.
-
Collect all liquid waste in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., a high-density polyethylene bottle).
-
Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified. Specifically, avoid mixing with strong acids, alkalis, or strong oxidizing/reducing agents.[2]
-
2. Waste Container Management:
-
Labeling:
-
Storage:
-
Waste containers should be kept tightly sealed when not in use.
-
Store the waste containers in a designated satellite accumulation area within the laboratory, away from general laboratory traffic and incompatible chemicals.
-
3. Disposal of Empty this compound Containers:
-
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, rinse the container three times with a suitable solvent (such as ethanol or DMSO) that will dissolve any remaining this compound.
-
Collect the solvent rinsate and dispose of it as liquid this compound hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous laboratory glassware or plastic, in accordance with your institution's policies.
4. Arranging for Waste Pickup:
-
Once the hazardous waste container is full or has reached your institution's storage time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests.
IV. Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound | Other Nitric Oxide | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, NO-sensitive guanylyl cyclase inhibitor (CAS 41443-28-1) | Abcam [abcam.com]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The soluble guanylyl cyclase inhibitor 1H-[1,2,4]oxadiazolo[4,3,-a] quinoxalin-1-one is a nonselective heme protein inhibitor of nitric oxide synthase and other cytochrome P-450 enzymes involved in nitric oxide donor bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Failure of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (this compound) to inhibit soluble guanylyl cyclase in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling ODQ
For researchers, scientists, and drug development professionals working with 1H-[1][2]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a potent and selective inhibitor of soluble guanylyl cyclase (sGC), ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure laboratory environment.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
This compound is a crystalline solid that is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It can cause skin, eye, and respiratory irritation.[3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure user safety.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-grade, powder-free nitrile gloves tested to ASTM D6978 standard. Double-gloving is recommended. | Protects against skin contact. The outer glove should be worn over the gown cuff and changed every 30 minutes or immediately upon contamination. |
| Gown | Disposable, impervious (polyethylene-coated), solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. | Prevents contamination of personal clothing and skin. Gowns should be changed at least every three hours or immediately if damaged or contaminated. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. A full-face shield should be worn when there is a risk of splashing. | Protects eyes and face from accidental splashes of this compound solutions. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of this compound or when there is a potential for aerosolization. | Prevents inhalation of the powdered compound, which can cause respiratory irritation. |
| Hair and Shoe Covers | Disposable hair and shoe covers. | Minimizes the potential for cross-contamination outside of the designated handling area. |
Operational Handling and Storage
Proper operational procedures are critical for maintaining a safe laboratory environment when working with this compound.
Handling Procedures:
-
Ventilation: All handling of this compound, especially the powder form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale the compound.[1]
-
Hand Washing: Thoroughly wash hands with soap and water after handling this compound, even if gloves were worn.[1]
-
Preparation of Solutions: this compound is sparingly soluble in aqueous buffers and insoluble in water. Stock solutions are typically prepared by dissolving the compound in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, chloroform, or acetonitrile.[4] When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
Storage:
-
Temperature: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C.[1]
-
Solutions: DMSO solutions of this compound can be stored at 2-8°C for 3-5 days or at -20°C for up to four weeks.
Disposal Plan
The disposal of this compound and its containers must be handled with care to prevent environmental contamination, given its high toxicity to aquatic life.[1]
Disposal Guidelines:
-
Waste Classification: this compound waste should be classified as hazardous chemical waste.
-
Container Disposal: Dispose of empty containers and any unused product in accordance with all applicable federal, state, and local regulations. The recommended method is to send it to an approved waste disposal plant.[1]
-
Environmental Precautions: Avoid releasing this compound into the environment.[1] Collect any spillage.[1]
Experimental Protocol: Inhibition of Soluble Guanylyl Cyclase
This compound is a valuable tool for studying the nitric oxide (NO) signaling pathway due to its selective inhibition of soluble guanylyl cyclase (sGC).
Objective: To inhibit NO-stimulated cGMP production in a cell culture model using this compound.
Methodology:
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be made by dissolving 1.87 mg of this compound in 1 mL of DMSO.
-
Pre-incubation with this compound:
-
Aspirate the cell culture medium.
-
Add fresh medium containing the desired final concentration of this compound (e.g., 10 µM).
-
Incubate the cells for a specified period (e.g., 30 minutes) to allow for sGC inhibition.
-
-
Stimulation with NO Donor:
-
Following the pre-incubation period, add a nitric oxide (NO) donor (e.g., sodium nitroprusside) to the cell culture medium.
-
Incubate for the desired time to stimulate cGMP production.
-
-
Measurement of cGMP:
-
Lyse the cells and measure the intracellular cGMP levels using a commercially available cGMP assay kit (e.g., ELISA or RIA).
-
-
Data Analysis: Compare the cGMP levels in cells treated with the NO donor alone to those pre-treated with this compound to determine the extent of sGC inhibition.
Visualizing the Mechanism of Action
To understand the role of this compound in experimental settings, it is crucial to visualize its point of action within the nitric oxide signaling pathway.
Caption: Mechanism of this compound action in the nitric oxide signaling pathway.
The provided workflow diagram illustrates the necessary steps for the safe handling and experimental use of this compound.
Caption: Recommended workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
